NADP (sodium hydrate)
Description
Significance of NADP in Cellular Biology
NADP is a crucial coenzyme that participates in numerous metabolic reactions within the cell. ontosight.ai It exists in two forms: an oxidized state (NADP+) and a reduced state (NADPH). wikipedia.org This pair acts as electron carriers in a multitude of redox reactions, which are fundamental to life. portlandpress.com The primary role of NADPH is to provide the reducing power for anabolic (biosynthetic) reactions, such as the synthesis of fatty acids, cholesterol, and nucleic acids. wikipedia.orgontosight.ai
Furthermore, NADPH is essential for the cell's antioxidant defense system. It is a key cofactor for enzymes that regenerate antioxidants like glutathione (B108866), thereby protecting the cell from damage by reactive oxygen species (ROS). wikipedia.orgontosight.ai The balance between NADP+ and NADPH is a critical indicator of the cell's redox state and influences a wide range of cellular processes, including energy metabolism and cell signaling. aatbio.comcaymanchem.com
Historical Context of NADP Research
The discovery of NADP, initially called triphosphopyridine nucleotide (TPN), was a significant milestone in understanding cellular metabolism. wikipedia.org Its existence and role as a coenzyme in electron transfer reactions were identified following the initial discovery of its close relative, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). units.ittandfonline.com Early research established that while both coenzymes are involved in redox reactions, they have distinct metabolic roles. portlandpress.comunits.it Albert Lehninger's work was instrumental in demonstrating how these coenzymes link metabolic pathways to energy production in the form of ATP. wikipedia.org Later research in the 1950s and 1960s began to uncover the non-redox roles of NAD(P), such as its involvement in ADP-ribosylation reactions. wikipedia.org The continuous exploration of NADP has revealed its increasingly complex and vital functions in cellular physiology. tandfonline.com
Properties
Molecular Formula |
C21H29N7NaO18P3 |
|---|---|
Molecular Weight |
783.4 g/mol |
IUPAC Name |
sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/p-1 |
InChI Key |
CYQLUFJYVTUUFN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+] |
Origin of Product |
United States |
Chemical and Physical Properties
The sodium hydrate (B1144303) form of NADP possesses specific chemical and physical characteristics that are important for its function and analysis.
| Property | Value |
| Molecular Formula | C21H29N7NaO18P3 |
| Molecular Weight | 783.4 g/mol |
| CAS Number | 1184-16-3 |
| Appearance | White to yellow powder |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comusbio.net
NADP is structurally similar to NAD, with the key difference being an additional phosphate (B84403) group attached to the 2' position of the ribose sugar of the adenosine (B11128) nucleotide. wikipedia.org This seemingly small modification has profound implications for its biological function, directing it primarily towards anabolic pathways, in contrast to NAD's main role in catabolic reactions. ontosight.aiwikipedia.org Like its reduced form, NADPH, NADP+ is fluorescent, although NADPH exhibits a much stronger fluorescence emission when excited by ultraviolet light. wikipedia.org
Biosynthesis of Nadp
NADP is synthesized from NAD through the action of an enzyme called NAD+ kinase. tandfonline.comnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group, typically from ATP, to the 2'-hydroxyl group of the ribose in the adenosine (B11128) moiety of NAD. tandfonline.comfrontiersin.org This conversion is a critical step in maintaining the cellular pool of NADP. nih.gov
The biosynthesis of NAD itself can occur through two main pathways: the de novo pathway, which starts from amino acids like tryptophan or aspartic acid, and salvage pathways, which recycle pre-existing components like nicotinamide (B372718). wikipedia.org In the de novo pathway, quinolinic acid is a key intermediate that is converted to nicotinic acid mononucleotide (NaMN). wikipedia.orgnih.gov This is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), and finally, the nicotinic acid is amidated to form NAD. wikipedia.org The salvage pathways are essential for maintaining NAD levels in many organisms, including humans. wikipedia.org
The regulation of NAD+ kinase activity is crucial for controlling the cellular concentration of NADP and ensuring an adequate supply for its various functions. tandfonline.comfrontiersin.org In plants, for instance, the synthesis of NADP+ in chloroplasts is activated by light, which provides the necessary ATP and NAD+. frontiersin.org
Cellular and Subcellular Dynamics of Nadp
Compartmentalization of NADP Pools
The separation of NADP(H) into distinct subcellular pools is fundamental to its function. nih.gov Since cellular membranes are generally impermeable to pyridine (B92270) nucleotides like NADP(H), each compartment maintains its own pool with a characteristic NADPH/NADP+ ratio, reflecting its specific metabolic activities. nih.govnih.govnih.gov
Cytosolic NADP Pool
The cytosol houses a significant portion of the cell's NADP(H). This pool is primarily maintained in a highly reduced state, with a high NADPH/NADP+ ratio, to support various anabolic processes. nih.gov The primary source of cytosolic NADPH is the pentose (B10789219) phosphate (B84403) pathway (PPP), where glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) catalyze the reduction of NADP+. nih.govnih.gov Other contributing enzymes include cytosolic isocitrate dehydrogenase (IDH1) and malic enzyme 1 (ME1). nih.govresearchgate.net
The cytosolic NADPH pool is critical for:
Reductive Biosynthesis : It provides the reducing power for the synthesis of fatty acids, steroids, and some amino acids. nih.govnih.gov
Antioxidant Defense : Cytosolic NADPH is essential for regenerating the reduced forms of glutathione (B108866) (GSH) and thioredoxin, which are vital for detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage. nih.govnih.govpnas.org
Inhibition of cytosolic NADP+ production, for instance through the inhibition of NAD kinase (NADK), can lead to decreased NADPH levels, increased oxidative stress, and compromised biosynthetic capabilities. nih.gov
Mitochondrial NADP Pool
Mitochondria also possess a distinct and vital pool of NADP(H). nih.gov This pool is generated within the mitochondrial matrix through the action of several enzymes, including NADP+-dependent isocitrate dehydrogenase (IDH2), glutamate (B1630785) dehydrogenase (GLUD), nicotinamide (B372718) nucleotide transhydrogenase (NNT), and malic enzyme 3 (ME3). nih.govresearchgate.net The mitochondrial NAD kinase, NADK2, plays a crucial role by phosphorylating NAD+ to form NADP+, thus maintaining the mitochondrial NADP(H) pool. nih.govutsw.edu
Key functions of the mitochondrial NADP(H) pool include:
Proline and Collagen Biosynthesis : A primary role of mitochondrial NADPH is to support the synthesis of proline, an amino acid essential for protein and collagen production. nih.govutsw.eduresearchgate.net Depletion of mitochondrial NADP(H) can lead to proline auxotrophy, impairing cell proliferation. utsw.eduresearchgate.net
Antioxidant Defense : Similar to the cytosol, mitochondrial NADPH is involved in regenerating antioxidants like glutathione and thioredoxin to combat the high levels of ROS produced during oxidative phosphorylation. nih.govpnas.org
Metabolic Regulation : The mitochondrial NADPH/NADP+ ratio influences the activity of various metabolic pathways within the organelle. nih.gov
Interestingly, research has shown that the mitochondrial NADH and NADPH pools are interconnected, with the oxidation of mitochondrial NADPH leading to the oxidation of mitochondrial NADH. nih.gov
Chloroplast NADP Pool
In plant cells and other photosynthetic organisms, the chloroplast contains a large and highly dynamic pool of NADP(H). nih.govoup.com During photosynthesis, NADP+ acts as the final electron acceptor of the linear electron transport chain, where it is reduced to NADPH by ferredoxin-NADP+ reductase (FNR). nih.govresearchgate.netnih.gov This process is fundamental to converting light energy into chemical energy.
The chloroplast NADP(H) pool is central to:
Carbon Fixation : The NADPH produced during the light-dependent reactions of photosynthesis provides the necessary reducing power for the Calvin-Benson Cycle, where carbon dioxide is converted into carbohydrates. nih.govresearchgate.net
Redox Homeostasis : The NADPH/NADP+ ratio in the chloroplast is a critical indicator of the cell's redox state and plays a role in regulating photosynthetic processes to prevent photoinhibition, particularly under high light stress. nih.govresearchgate.net
Metabolic Regulation : The availability of NADP+ can influence the rate of photosynthetic electron transport. researchgate.net
The synthesis of NADP+ within the chloroplast is regulated by light conditions and is dependent on the import of its precursor, NAD+, from the cytoplasm. nih.gov
Peroxisomal NADP Pool
Peroxisomes are organelles with a primarily oxidative metabolism, and they also maintain their own NADP(H) pool. nih.gov The main source of NADPH within peroxisomes is NADP-dependent isocitrate dehydrogenase (NADP-ICDH). nih.govnih.gov In plants, the dehydrogenases of the pentose phosphate pathway, G6PDH and 6PGDH, are also present in peroxisomes and contribute to NADP+ reduction. nih.gov
The peroxisomal NADP(H) pool is important for:
Fatty Acid β-oxidation : In yeast, peroxisomal NADPH is required for specific steps in the β-oxidation of certain unsaturated fatty acids. nih.gov
Antioxidant Defense : NADPH is essential for the function of the ascorbate-glutathione cycle within peroxisomes, helping to eliminate the excess hydrogen peroxide (H₂O₂) produced during their metabolic activities. nih.gov
Metabolic Shuttles : It is proposed that NADP-dependent dehydrogenases in the cytosol and peroxisomes may function in a shuttle system to maintain the reduced state of the intraperoxisomal NADP pool. uu.nl
Inter-Compartmental Transport and Shuttles of Pyridine Nucleotides
Direct transport of NADP(H) across the inner mitochondrial and chloroplast membranes is generally not thought to occur. nih.govnih.gov Instead, cells employ a series of shuttle systems to transfer reducing equivalents between compartments. nih.govoup.com These shuttles involve the transport of metabolites that can be oxidized or reduced by NAD(P)-dependent dehydrogenases located on either side of the membrane.
Key Shuttle Systems:
Malate-Aspartate Shuttle : This is a major shuttle for transferring NADH reducing equivalents between the cytosol and mitochondria. wikipedia.org
Glycerol-3-Phosphate Shuttle : Another system for transporting NADH electrons into the mitochondria. wikipedia.org
Isocitrate-α-Ketoglutarate Shuttle : This shuttle is crucial for the exchange of reducing equivalents between the cytosolic and mitochondrial NADP(H) pools. nih.govresearchgate.net It involves the interconversion of isocitrate and α-ketoglutarate by IDH1 in the cytosol and IDH2 in the mitochondria, coupled with the transport of these metabolites across the mitochondrial membrane. researchgate.net
Malate (B86768) Valve : In chloroplasts, the malate valve is a key redox shuttle that exports excess reducing power from NADPH in the chloroplast to the cytosol, which helps to replenish the NADP+ pool for photosynthesis. uni-muenchen.defrontiersin.org
These shuttle systems are critical for maintaining the distinct redox states of each compartment while allowing for metabolic flexibility and communication between them. nih.govoup.com
Regulation of Intracellular NADP Levels and NADP(H) Ratios
The intracellular concentration of NADP and the ratio of its reduced (NADPH) to oxidized (NADP+) forms are under tight regulation, as they are critical for a wide range of cellular functions. nih.govresearchgate.net This regulation occurs at multiple levels, from the synthesis of the molecule to the control of enzymes that interconvert its redox states.
The NADPH/NADP+ ratio varies significantly between cellular compartments, reflecting their different metabolic roles. nih.gov In general, the NADP pool is kept in a highly reduced state (high NADPH/NADP+ ratio) to provide a ready supply of electrons for reductive biosynthesis and antioxidant defense. units.it In contrast, the NAD pool is typically more oxidized (high NAD+/NADH ratio) to facilitate catabolic reactions. nih.gov
Regulatory Mechanisms:
Enzyme Activity : The activity of NADPH-producing enzymes, such as those in the pentose phosphate pathway and the TCA cycle, is a primary determinant of the NADPH/NADP+ ratio. nih.govmdpi.com
Compartment-Specific Isoforms : The existence of different isoforms of NADK and other NADP-dependent enzymes in various compartments allows for specific regulation of each pool. nih.govpnas.org For example, NADK2 is responsible for maintaining the mitochondrial NADP(H) pool. nih.gov
Circadian Rhythms : In mammals, the levels and localization of NADP(H) and the enzymes that regulate them, such as the NADP(H) phosphatase Nocturnin (NOC), can be under circadian control, linking metabolism to the daily light-dark cycle. nih.govpnas.org
Metabolic Feedback : The NADPH/NADP+ ratio itself can regulate the activity of certain enzymes. For instance, high NADP+ levels can inhibit cytosolic folate metabolism to prevent the consumption of NADPH. frontiersin.org
The precise control over NADP levels and the NADPH/NADP+ ratio is essential for maintaining cellular homeostasis, supporting cell growth and proliferation, and protecting against oxidative stress. nih.govnih.gov
NADP in Redox Homeostasis and Oxidative Stress Response
The balance between NADP+ and NADPH is a critical determinant of the cellular redox environment. nih.gov This equilibrium is essential for protecting cells from the damaging effects of reactive oxygen species (ROS) and for mounting effective responses to environmental insults.
Mechanisms of Antioxidant Defense
NADPH is a cornerstone of the cell's antioxidant defense system, serving as a key cofactor for several enzymes that neutralize ROS. nih.gov The glutathione system is a prime example. Glutathione reductase (GR) utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). wordpress.commdpi.com GSH is then used by glutathione peroxidases (GPx) to detoxify hydrogen peroxide and other hydroperoxides. wordpress.commdpi.com This cycle is vital for maintaining a high GSH/GSSG ratio, which is indicative of a healthy redox state.
Similarly, the thioredoxin system, which consists of thioredoxin (Trx) and thioredoxin reductase (TrxR), relies on NADPH to reduce oxidized Trx. Reduced Trx, in turn, reduces a wide range of proteins, including peroxiredoxins (Prx), which are another class of enzymes that scavenge peroxides. nih.gov The regeneration of these antioxidant enzymes is therefore directly dependent on a steady supply of NADPH. frontiersin.org
A major source of this protective NADPH is the pentose phosphate pathway (PPP), where glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH) catalyze the production of NADPH. frontiersin.orgnih.gov In erythrocytes, the PPP is the primary source of NADPH, making G6PDH deficiency a critical condition that leads to hemolytic anemia due to insufficient antioxidant defense. mdpi.com Other enzymes that contribute to the cellular NADPH pool include NADP-dependent isocitrate dehydrogenase (IDH) and malic enzyme. nih.govfrontiersin.org
The family of NADPH oxidases (NOX) represents a unique aspect of NADP's role in redox biology. While often associated with ROS production, which can be detrimental, the controlled generation of ROS by NOX enzymes serves as a signaling mechanism in various physiological processes, including host defense and cellular signaling. physiology.orgresearchgate.net However, an excess of NADPH can also lead to reductive stress, a condition where an overabundance of reducing equivalents can paradoxically contribute to ROS production through enzymes like NOX. nih.govnih.gov
Response to Environmental Stressors
Cells respond to a variety of environmental stressors, such as oxidative stress, starvation, and desiccation, by modulating their metabolic networks, including those responsible for NADPH production. nih.gov Under conditions of oxidative stress, the demand for NADPH increases to support the heightened activity of antioxidant systems. nih.gov Studies in Drosophila melanogaster have shown that under oxidative stress, the contributions of G6PD and isocitrate dehydrogenase to the NADPH pool are accentuated. nih.gov
In plants, exposure to abiotic stresses like drought, salinity, and extreme temperatures leads to an over-accumulation of ROS, triggering a demand for increased NADPH for scavenging activities. frontiersin.org The expression of NAD kinases, enzymes that synthesize NADP+, is induced under such conditions. frontiersin.orgfrontiersin.org NADP-malic enzyme activity has also been shown to increase in response to drought and is implicated in providing NADPH for the biosynthesis of protective compounds like flavonoids and lignin. researchgate.net
The following table summarizes the response of various NADP-generating dehydrogenases to different abiotic stresses in plants, highlighting the dynamic regulation of NADPH production to counteract environmental challenges. frontiersin.org
| Stress Condition | Plant Species | Organ | Enzyme Response | Reference |
| Water Stress | Phaseolus vulgaris | Roots | G6PDH & NADP-ICDH decrease; 6PGDH & NADP-ME increase | frontiersin.org |
| Drought | Nicotiana tabacum | Leaves | NADP-ME increases | frontiersin.org |
| Biotic Stress (Pseudomonas syringae) | Arabidopsis thaliana | Leaves | Cytosolic NADP-ICDH contributes to redox homeostasis | frontiersin.org |
NADP in Signal Transduction Pathways
Beyond its role in redox control, NADP and its derivatives are integral components of cellular signaling cascades, acting as second messengers and modulating key signaling pathways.
NADP+ Derivatives as Second Messengers (e.g., NAADP, cADPRP)
NADP+ can be enzymatically converted into potent signaling molecules. researchgate.net Nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP) is a powerful calcium-mobilizing agent. researchgate.netnih.gov It is synthesized from NADP+ through a base-exchange reaction catalyzed by enzymes like CD38, particularly in acidic environments. researchgate.netresearchgate.net NAADP triggers the release of calcium from intracellular stores, acting independently of other well-known calcium-releasing messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR). nih.govresearchgate.net
Another NADP+ derivative involved in calcium signaling is 2'-phospho-cyclic ADP-ribose (cADPRP). researchgate.net This molecule is also a potent inducer of calcium release from intracellular stores and may serve as a link between oxidative stress and calcium signaling. researchgate.net
The enzymes responsible for generating these second messengers, such as the NAD glycohydrolase/ADP-ribosyl cyclase CD38, can produce either NAADP or cADPRP depending on the conditions, suggesting a coordinated regulation of these signaling pathways. nih.govresearchgate.net
Calcium Signaling Modulation
NAADP is recognized as one of the most potent endogenous calcium-releasing compounds. researchgate.netnih.gov It mobilizes calcium from acidic organelles, such as endosomes and lysosomes, by targeting specific channels, including the two-pore channels (TPCs). researchgate.netnih.gov This is distinct from IP3 and cADPR, which primarily act on the endoplasmic reticulum. nih.govresearchgate.net
The release of calcium initiated by NAADP can have complex spatiotemporal patterns, including long-lasting calcium oscillations. nih.gov This initial calcium release can also trigger further calcium release from other stores through a process known as calcium-induced calcium release, often involving ryanodine (B192298) receptors (RyRs). In T-lymphocytes, NAADP acts as a very early second messenger upon T-cell receptor engagement, initiating rapid calcium signals. frontiersin.org cADPR, on the other hand, is more involved in sustaining these calcium signals. frontiersin.org
The table below outlines key features of calcium signaling by NADP+ derivatives.
| Second Messenger | Precursor | Primary Target Channel/Store | Cellular Role | Reference |
| NAADP | NADP+ | Two-Pore Channels (Endo-lysosomes) | Potent initiation of Ca2+ release, Ca2+ oscillations | nih.govresearchgate.netnih.gov |
| cADPRP | NADP+ | Intracellular Ca2+ Stores | Induction of Ca2+ release, potential link to oxidative stress | researchgate.net |
| cADPR | NAD+ | Ryanodine Receptors (ER) | Sustained Ca2+ release, modulation of Ca2+-induced Ca2+ release | nih.govresearchgate.netfrontiersin.org |
Interaction with Hypoxia-Inducible Factor Pathways
Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). embopress.org The stability and activity of HIFs are tightly regulated, and emerging evidence points to an interaction with NADP-related pathways.
The production of reactive oxygen species (ROS) by NADPH oxidases has been shown to stabilize HIF-1α, the oxygen-regulated subunit of HIF-1, even under non-hypoxic conditions. pnas.org For instance, hyperthermia treatment in cancer cells can increase the transcription of NOX1, leading to ROS production, which in turn stabilizes HIF-1α via the ERK pathway. pnas.org This suggests that the NADP+/NADPH ratio, by influencing NOX activity, can impact HIF-1 signaling. pnas.org
Furthermore, HIF-1 itself can influence NADP metabolism. HIF-1 promotes a metabolic shift towards glycolysis, which can indirectly affect the pentose phosphate pathway, a major source of NADPH. The relationship is complex, as HIF-1 can also regulate genes involved in both oxygen delivery and consumption, processes that are metabolically demanding and intertwined with the cellular redox state. embopress.orgpnas.org The interplay between HIF pathways and NADP metabolism is a critical area of research for understanding cellular adaptation to both physiological and pathological hypoxia, such as in ischemic diseases and cancer. nih.gov
NADP in Immune System Regulation
The NADP(H) system is a critical modulator of both innate and adaptive immunity in animals and plants. It provides the reducing power for enzymatic systems that generate reactive oxygen species (ROS) to combat pathogens and acts as a signaling molecule in immune pathways. wikipedia.orgnih.gov
NADP, primarily in its reduced form, NADPH, is central to the function of macrophages, key cells in the innate immune system. frontiersin.org Macrophage activation is a key event in the immune response, and the metabolic state of the macrophage, heavily influenced by the NADP/NADPH ratio, dictates its functional polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. bmbreports.orgfrontiersin.org
Pro-inflammatory M1 macrophages, which are activated by stimuli like lipopolysaccharides (LPS), rely on NADPH to fuel the "respiratory burst," a rapid release of ROS used to destroy pathogens. wikipedia.orgfrontiersin.org This process is catalyzed by the NADPH oxidase (NOX) enzyme complex, which transfers an electron from NADPH to molecular oxygen to generate superoxide (B77818) anion and other downstream ROS. wikipedia.orgnih.gov These ROS not only have direct microbicidal activity but also act as second messengers, activating inflammatory signaling pathways like NF-κB and MAP kinase. frontiersin.orgnih.gov
The high demand for NADPH during the inflammatory response can lead to its significant depletion in activated myeloid cells like macrophages and dendritic cells. frontiersin.orgnih.gov To counteract this, cells upregulate NADPH-generating pathways, most notably the pentose phosphate pathway (PPP). bmbreports.orgfrontiersin.orgnih.gov The activity of the oxidative PPP is a prominent feature of M1 macrophages, highlighting the critical need for NADPH to sustain their pro-inflammatory functions. frontiersin.org
Beyond ROS production, NADPH-dependent processes are crucial for other aspects of the inflammatory response. For instance, the de novo synthesis of lipids, an anabolic process requiring NADPH, is necessary for producing inflammatory mediators like prostaglandins (B1171923) and for the expansion of the endoplasmic reticulum and Golgi networks to support the secretion of pro-inflammatory cytokines. frontiersin.orgnih.gov
The regulation of the inflammatory response is a delicate balance. NADPH oxidase not only initiates inflammatory signals but also contributes to the resolution of inflammation. nih.gov ROIs generated by the oxidase can inactivate pro-inflammatory chemotactic factors, and the enzyme complex plays a role in regulating neutrophil apoptosis and clearance, which is essential for preventing excessive tissue damage from prolonged inflammation. nih.gov
Table 1: Role of NADPH in Macrophage Inflammatory Response
| Function | Key Enzyme/Process | Role of NADPH | Consequence | Citations |
|---|---|---|---|---|
| Pathogen Killing | NADPH Oxidase (NOX2) | Serves as the electron donor | Production of microbicidal Reactive Oxygen Species (ROS) | wikipedia.orgnih.govfrontiersin.org |
| Inflammatory Signaling | ROS Production | Initiates ROS-dependent signaling | Activation of NF-κB and MAP kinase pathways | frontiersin.orgnih.gov |
| Biosynthesis | Pentose Phosphate Pathway (PPP) | Regenerates NADPH | Supports synthesis of fatty acids and inflammatory mediators (e.g., prostaglandins) | frontiersin.orgfrontiersin.orgnih.gov |
Similar to its role in mammalian immunity, NADP is a key player in the plant immune system. bspp.org.uk The production of ROS is a hallmark of plant defense, often occurring in a rapid burst upon pathogen recognition. This oxidative burst is primarily mediated by membrane-bound NADPH oxidases, known as Respiratory Burst Oxidase Homologs (RBOHs). bspp.org.uk
Plants can recognize pathogen-associated molecular patterns (PAMPs), which triggers PAMP-triggered immunity (PTI). A key response in PTI is the RBOHD-mediated ROS burst, which requires NADPH as a substrate. bspp.org.uk Furthermore, NAD(P) itself can act as a Damage-Associated Molecular Pattern (DAMP), where its release into the extracellular space can trigger immune responses. bspp.org.uk
Research in Arabidopsis thaliana has shown that the application of extracellular NADP can induce defense signaling. tandfonline.comnih.gov Specifically, exogenous NADP activates the salicylic (B10762653) acid (SA) signaling pathway, a crucial pathway for defense against biotrophic and hemi-biotrophic pathogens, while not affecting the jasmonic acid/ethylene (JA/ET) pathway, which is typically associated with defense against necrotrophic pathogens and insects. tandfonline.comnih.gov This suggests a specific role for extracellular NADP in activating distinct defense pathways in plants. tandfonline.com
The importance of NADP homeostasis in plant immunity is further underscored by the fact that some plant pathogens have evolved effectors that can manipulate the host's NAD(P) pools to suppress defense responses. bspp.org.ukresearchgate.net
Table 2: NADP's Function in Plant Defense Mechanisms
| Defense Mechanism | Role of NADP/NADPH | Key Components | Outcome | Citations |
|---|---|---|---|---|
| Oxidative Burst | Substrate for NADPH Oxidase | Respiratory Burst Oxidase Homologs (RBOHs) | Production of ROS to kill pathogens and for signaling | bspp.org.uk |
| Damage Signaling | Acts as a Damage-Associated Molecular Pattern (DAMP) | Extracellular NADP | Activation of immune responses | bspp.org.uk |
NADP in Cellular Growth, Proliferation, and Survival
The balance between the oxidized (NADP+) and reduced (NADPH) forms is a critical determinant of cell fate, influencing growth, proliferation, and survival. glpbio.comcaymanchem.com NADPH provides the necessary reducing power for the biosynthesis of macromolecules like fatty acids, nucleic acids, and steroids, which are fundamental for cell growth and proliferation. wikipedia.orgnih.gov
The mitochondrial pool of NADP(H) has been shown to be particularly important for supporting cell proliferation. bohrium.com One of its key functions is to support the de novo synthesis of the amino acid proline, a critical component of proteins, thereby sustaining cellular protein synthesis required for growth. bohrium.com
Conversely, disruptions in NADP metabolism can halt cell proliferation. At high concentrations, NADP can impair folate metabolism and nucleotide biosynthesis, forcing cells to cease proliferation and prioritize survival. medchemexpress.com This highlights a checkpoint mechanism linking NADP availability to cell cycle progression. The importance of NADP synthesis for proliferation is particularly evident in cancer biology, where NADK-mediated de novo NADP(H) synthesis has been identified as a metabolic adaptation essential for breast cancer metastasis. medchemexpress.com
Beyond its role in biosynthesis, the NADP(H) system is a cornerstone of cellular antioxidant defense. wikipedia.org NADPH is the primary electron donor for the glutathione and thioredoxin systems, which detoxify ROS and protect cells from oxidative damage. ahajournals.org This protective function is crucial for cell survival, especially under conditions of oxidative stress. spandidos-publications.com Cells with lower levels of NAD(H) and by extension NADP(H) are more sensitive to oxidative stress-induced cell death. spandidos-publications.com
The regulation of cell survival and death is also influenced by NAD+-dependent enzymes, and since NAD+ is the precursor for NADP+, these processes are interconnected. wikipedia.orgahajournals.org For instance, extensive DNA damage can lead to the hyperactivation of the NAD+-consuming enzyme PARP-1, leading to NAD+ depletion, which in turn impacts the cell's ability to produce both ATP and NADPH, ultimately triggering cell death. ahajournals.orgresearchgate.net
Non-Canonical Functions of NADP
Beyond its canonical role as a redox coenzyme in metabolic pathways, NADP(H) exhibits several non-canonical functions, acting as a signaling molecule and a direct regulator of protein function. glpbio.comcaymanchem.com
One of the most well-defined non-canonical roles is the direct regulation of ion channels. Research has shown that NADP+ can bind to the β-subunits of voltage-gated potassium (Kv) channels, directly activating ion transport. glpbio.comcaymanchem.com In contrast, its reduced counterpart, NADPH, stabilizes the inactivation of these channels. glpbio.comcaymanchem.com This demonstrates a direct allosteric regulatory role for the NADP+/NADPH couple in controlling cellular electrical activity, independent of any enzymatic reaction.
NADP also serves as a precursor for second messengers. In a process driven by the cytokine Interleukin-8 (IL-8), the enzyme CD38 can utilize NADP+ to generate nicotinic acid adenine dinucleotide phosphate (NAADP). medchemexpress.com NAADP is a potent intracellular calcium (Ca2+)-mobilizing agent, and this pathway has been shown to be important for influencing cell migration. medchemexpress.com
Furthermore, extracellular NADP has emerged as a significant signaling molecule, or "purinergic" signal, in both mammalian and plant cells. tandfonline.comnih.gov When released into the extracellular space, often in response to cellular stress or damage, NADP can act on cell surface receptors to trigger intracellular signaling cascades. tandfonline.comnih.gov In mammals, it can activate purinoceptors, while in plants, it activates specific immune signaling pathways. tandfonline.comnih.gov This function as an extracellular alarm signal is a clear departure from its intracellular metabolic duties. The discovery of these non-canonical functions reveals that multifaceted enzymes and cofactors can directly link cellular metabolism to gene transcription, signal transduction, and other diverse physiological processes to maintain homeostasis. nih.gov
NADP Metabolism in Prokaryotes
Bacterial Systems
In bacteria, the synthesis of NADP is primarily catalyzed by the enzyme NAD kinase, which phosphorylates NAD. nih.govnih.gov This conversion is a critical step, as the deletion of the gene encoding NAD kinase can be lethal in many bacteria. tandfonline.com Bacteria employ several pathways to generate the reducing power in the form of NADPH. The oxidative pentose phosphate pathway is a major contributor, featuring enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. researchgate.netfrontiersin.org
Other significant NADPH-producing enzymes in bacteria include: wikipedia.org
Isocitrate dehydrogenase: This enzyme is selective for NADP+ in many bacteria. researchgate.netwikipedia.org
Malic enzyme: This enzyme catalyzes the conversion of malate to pyruvate, producing NADPH. researchgate.net
NADP-dependent glyceraldehyde-3-phosphate dehydrogenase: This enzyme provides an alternative route for NADPH generation, bypassing some steps of glycolysis. researchgate.net
Aldehyde dehydrogenases (ALDHs): Many ALDHs are NADP+-dependent and contribute to NADPH levels. nih.gov
Nicotinamide nucleotide transhydrogenase (NNT): Found in the membranes of some bacteria, NNT facilitates the transfer of a hydride ion from NADH to NADP+, generating NADPH. tandfonline.comwikipedia.org
Adaptive evolution experiments in Escherichia coli have shown that some NAD-dependent enzymes, such as malic enzyme (MaeA) and lipoamide (B1675559) dehydrogenase (Lpd), can evolve to utilize NADP+, highlighting the metabolic flexibility of bacteria. biorxiv.org
Archaeal Systems
Similar to bacteria, archaea possess NAD kinase for the synthesis of NADP+. nih.gov They also utilize various dehydrogenases to generate NADPH. For instance, a thermostable NADP-dependent aldehyde dehydrogenase has been characterized in the archaeon Pyrobaculum sp.1860, which catalyzes the irreversible oxidation of short aliphatic aldehydes. nih.gov Some archaea, like certain prokaryotes, have a non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN) that directly converts glyceraldehyde-3-phosphate to 3-phosphoglycerate (B1209933) while reducing NADP+ to NADPH. researchgate.net
Cyanobacterial Systems
Cyanobacteria, being photosynthetic prokaryotes, have a unique NADP metabolism closely linked to photosynthesis. NADP+ serves as the terminal electron acceptor in the linear electron transport chain of photosynthesis, where it is reduced to NADPH. nih.govnih.gov This NADPH is then primarily utilized in the Calvin cycle for carbon dioxide assimilation. researchgate.net
In addition to photosynthesis, the oxidative pentose phosphate pathway is another significant source of NADPH in cyanobacteria. nih.gov Key enzymes involved in maintaining the NAD(P)H pool include NAD(P)H dehydrogenases and NAD kinase. nih.gov The regulation of the NADP+/NADPH ratio is critical for balancing photosynthesis and respiration, which share common components in the thylakoid membrane. nih.gov Studies in Synechocystis sp. PCC 6803 have revealed that not all of the cellular NADP(H) pool is immediately responsive to light-dark transitions, suggesting the presence of distinct, less active pools. nih.govresearchgate.net The regulation of gene expression related to the CO2-concentrating mechanism in some cyanobacteria is influenced by the intracellular levels of NADP+. plos.org
NADP Metabolism in Eukaryotes
In eukaryotic cells, NADP metabolism is compartmentalized, with distinct pathways operating in the cytosol, mitochondria, and, in the case of plants, chloroplasts. nih.govmit.edu This separation allows for the independent regulation of anabolic and catabolic processes. researchgate.net
Fungi (e.g., Yeast)
The budding yeast Saccharomyces cerevisiae is a well-studied model for eukaryotic NADP metabolism. nih.gov The primary source of NADPH in yeast during fermentative growth on glucose is the pentose phosphate pathway, involving enzymes like glucose-6-phosphate dehydrogenase (Zwf1p) and 6-phosphogluconate dehydrogenases (Gnd1p and Gnd2p). mdpi.com Aldehyde dehydrogenase 6 (Ald6p) also contributes to NADPH production. mdpi.com
In oleaginous fungi like Mortierella alpina, which accumulate high levels of lipids, NADP-dependent isocitrate dehydrogenases (IDHs) play a crucial role in providing the NADPH required for fatty acid synthesis. frontiersin.org Overexpression of these enzymes has been shown to increase intracellular NADPH content and lipid accumulation. frontiersin.org Yeast cells maintain a balance of NAD(P)H through various mechanisms, and impairments in NADPH generation can trigger alternative production pathways to maintain redox homeostasis. mdpi.com
Mammalian Systems
In mammals, NADP metabolism is vital for a wide range of physiological processes, including biosynthesis, antioxidant defense, and immune responses. researchgate.net The generation of NADPH occurs in both the cytosol and mitochondria. mit.edu
Key pathways and enzymes for NADPH production in mammals include:
Pentose Phosphate Pathway: This is a major source of cytosolic NADPH.
NADP-linked malic enzyme: This enzyme is important for generating NADPH in the cytosol. tandfonline.com
NADP-linked isocitrate dehydrogenase (IDH): Both cytosolic and mitochondrial isoforms of IDH contribute to the NADPH pool. The mitochondrial enzyme is particularly active in the brain. tandfonline.comwikipedia.org
Aldehyde dehydrogenases (ALDHs): Certain ALDHs are involved in maintaining the cellular NADPH pool. tandfonline.com
Nicotinamide nucleotide transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT utilizes the proton-motive force to produce NADPH from NADH. tandfonline.comwikipedia.org
Mitochondrial folate cycle: This has been identified as a significant contributor to NADPH generation in the mitochondria of some cancer cells. wikipedia.org
The synthesis of NADP+ from NAD+ is catalyzed by NAD kinase. researchgate.net Mammalian cells have mechanisms to control the compartmentalized pools of NADP(H), which is crucial for processes like redox homeostasis and reductive biosynthesis. mit.edu
Table of Key Enzymes in NADP Metabolism
| Enzyme | Function | Biological System(s) |
|---|---|---|
| NAD kinase | Phosphorylates NAD+ to form NADP+ | Prokaryotes, Eukaryotes nih.govnih.govresearchgate.net |
| Glucose-6-phosphate dehydrogenase | Generates NADPH in the pentose phosphate pathway | Bacteria, Fungi, Mammals researchgate.netfrontiersin.orgmdpi.com |
| 6-phosphogluconate dehydrogenase | Generates NADPH in the pentose phosphate pathway | Bacteria, Fungi, Mammals researchgate.netfrontiersin.orgmdpi.com |
| Isocitrate dehydrogenase (NADP-dependent) | Generates NADPH from isocitrate | Bacteria, Fungi, Mammals researchgate.netwikipedia.orgfrontiersin.org |
| Malic enzyme (NADP-dependent) | Generates NADPH from malate | Bacteria, Mammals tandfonline.comresearchgate.net |
| Aldehyde dehydrogenase (NADP-dependent) | Oxidizes aldehydes, producing NADPH | Bacteria, Mammals tandfonline.comnih.gov |
| Nicotinamide nucleotide transhydrogenase | Transfers hydride from NADH to NADP+ | Bacteria, Mammals tandfonline.comwikipedia.org |
| Ferredoxin-NADP+ reductase | Reduces NADP+ to NADPH in photosynthesis | Cyanobacteria biorxiv.org |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-hydroxyglutarate |
| 3-phosphoglycerate |
| 6-phosphogluconate dehydrogenase |
| Aldehyde dehydrogenase |
| Aldehyde dehydrogenase 6 |
| Aspartate |
| Carbon dioxide |
| Dihydroxyacetone phosphate |
| Ferredoxin-NADP+ reductase |
| Glucose |
| Glucose-6-phosphate |
| Glucose-6-phosphate dehydrogenase |
| Glutamate |
| Glyceraldehyde-3-phosphate |
| Glyceraldehyde-3-phosphate dehydrogenase |
| Glycine |
| Iminosuccinic acid |
| Isocitrate |
| Isocitrate dehydrogenase |
| Lipoamide dehydrogenase |
| Malate |
| Malic enzyme |
| NAD |
| NAD kinase |
| NAD(P)H dehydrogenase |
| NADH |
| NADP |
| NADPH |
| Nicotinamide |
| Nicotinamide adenine dinucleotide |
| Nicotinamide adenine dinucleotide phosphate |
| Nicotinamide mononucleotide |
| Nicotinamide nucleotide transhydrogenase |
| Nicotinic acid |
| Nicotinic acid mononucleotide |
| Phosphoglycerate kinase |
| Pyruvate |
| Quinolinic acid |
| Ribulose-5-phosphate |
| Serine |
Plant Systems
In plants, the NADP+/NADPH redox couple is indispensable, linking energy metabolism with anabolic pathways and responses to environmental cues. frontiersin.org While the major source of NADPH in non-photosynthetic organisms is the pentose phosphate pathway, in plants, photosynthesis is the primary generator of this critical reductant. wikipedia.org The balance and availability of the NADP(H) pool are crucial for everything from carbon fixation to defense against stress. frontiersin.orgfrontiersin.org
Primary Metabolism (e.g., Photosynthesis, Calvin Cycle, Carbon Assimilation)
Primary metabolism comprises the essential chemical reactions for plant growth, development, and reproduction. NADPH is a key player, providing the reducing power for the synthesis of primary metabolites. frontiersin.org
In the light-dependent reactions of photosynthesis, which occur in the thylakoid membranes of chloroplasts, light energy drives the splitting of water molecules, releasing electrons. pearson.com These electrons are passed along an electron transport chain and ultimately reach NADP+, which acts as the final electron acceptor. pearson.comnih.gov The enzyme Ferredoxin-NADP+ reductase (FNR) catalyzes the reduction of NADP+ to NADPH. wikipedia.orgfrontiersin.org
This newly formed NADPH, along with ATP also produced during the light reactions, provides the necessary energy and reducing power for the Calvin-Benson Cycle (CBC). pearson.comnih.gov In the CBC, NADPH is consumed to reduce 1,3-bisphosphoglycerate to glyceraldehyde 3-phosphate, a key step in carbon assimilation where inorganic carbon dioxide is converted into organic molecules like glucose. wikipedia.orgpearson.com Thus, the continuous cycling between NADP+ and NADPH links the energy-capturing light reactions to the carbon-fixing anabolic reactions. nih.gov
Table 1: Key NADPH-Dependent Enzymes in Plant Primary Metabolism
| Enzyme | Pathway | Reaction Catalyzed | Cellular Location |
| Ferredoxin-NADP+ Reductase (FNR) | Photosynthesis (Light Reactions) | Ferredoxin (reduced) + NADP+ → Ferredoxin (oxidized) + NADPH | Chloroplast (Thylakoid) |
| Glyceraldehyde-3-Phosphate Dehydrogenase (NADP-dependent) | Photosynthesis (Calvin Cycle) | 1,3-bisphosphoglycerate + NADPH → Glyceraldehyde-3-phosphate + NADP+ + Pi | Chloroplast (Stroma) |
| NADP-Malic Enzyme (NADP-ME) | C4 Carbon Fixation / Malate Valve | Malate + NADP+ → Pyruvate + CO2 + NADPH | Chloroplast (Stroma) / Cytosol |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Pentose Phosphate Pathway | Glucose-6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH | Cytosol / Plastid |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | 6-phosphogluconate + NADP+ → Ribulose-5-phosphate + CO2 + NADPH | Cytosol / Plastid |
Secondary Metabolism
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the primary functions of growth, photosynthesis, or reproduction, but are crucial for defense, attraction, and interaction with the environment. mdpi.commdpi.com The biosynthesis of many of these compounds is highly energy-dependent and requires significant reducing power, often supplied by NADPH. researchgate.net
NADPH is a critical cofactor for cytochrome P450 monooxygenases (CYPs), one of the largest families of enzymes in plants. researchgate.net These enzymes, in conjunction with NADPH-dependent cytochrome P450 reductases (CPRs), are involved in the synthesis and modification of a vast array of secondary metabolites, including:
Phenylpropanoids: This class includes lignin, flavonoids, and isoflavonoids. NADPH-dependent enzymes are key to hydroxylation and other modification steps in their biosynthetic pathways. researchgate.net
Terpenoids: As the largest class of secondary metabolites, terpenoids (e.g., menthol, artemisinin) are synthesized from simple precursors. oup.com Multiple steps in their biosynthetic pathways, particularly those involving functionalization reactions, are catalyzed by NADPH-dependent enzymes. oup.com
Alkaloids: Many alkaloids, which are nitrogen-containing compounds with potent biological activities, require NADPH for reductive steps in their complex biosynthetic pathways. mdpi.com
Shikimate Pathway: This pathway produces aromatic amino acids, which are precursors to a wide range of secondary metabolites. mdpi.commdpi.com The enzyme shikimate dehydrogenase uses NADPH to catalyze the reversible reduction of 3-dehydroshikimate to shikimate. mdpi.commdpi.com
Table 2: Examples of NADPH's Role in Plant Secondary Metabolism
| Metabolite Class | Key Enzyme Type | Role of NADPH | Example Products |
| Phenylpropanoids | Cytochrome P450 Monooxygenases (CYPs) | Provides electrons for hydroxylation and other functional group modifications. researchgate.net | Lignin, Flavonoids |
| Terpenoids | Terpene Synthases, CYPs | Used in reduction and functionalization reactions to create diverse structures. oup.com | Menthol, Artemisinin, Taxol |
| Alkaloids | Reductases, CYPs | Acts as a reductant in various biosynthetic steps. mdpi.com | Nicotine, Morphine |
| Stilbenoids | Reductases | Involved in NADP(NADPH)-dependent reduction reactions. oup.com | Resveratrol |
Stress Response Mechanisms
Plants, being sessile, have developed sophisticated mechanisms to cope with both biotic (e.g., pathogens) and abiotic (e.g., drought, salinity, high light) stresses. The NADP/NADPH pool is at the heart of these responses, playing a dual role in both signaling and detoxification. frontiersin.orgmdpi.com
A primary response to many stresses is the rapid generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.gov While damaging at high concentrations, ROS at low levels function as critical signaling molecules. nih.gov Plasma membrane-bound NADPH oxidases, also known as Respiratory Burst Oxidase Homologs (RBOHs), are key enzymatic sources of this signaling ROS. mdpi.comfrontiersin.org RBOHs transfer an electron from cytosolic NADPH to molecular oxygen to produce superoxide in the apoplast, initiating signaling cascades that regulate processes like stomatal closure, root growth, and defense against pathogens. mdpi.comnih.gov
Conversely, to prevent cellular damage from excessive ROS accumulation (oxidative stress), plants employ a robust antioxidant system, which is heavily reliant on NADPH. frontiersin.org
Glutathione-Ascorbate Cycle: NADPH is the electron donor for glutathione reductase (GR), an enzyme that regenerates the antioxidant glutathione (GSH) from its oxidized state (GSSG). medchemexpress.comfrontiersin.org GSH is essential for detoxifying ROS and other toxic compounds.
Thioredoxin System: NADPH-dependent thioredoxin reductases (NTRs) use NADPH to reduce thioredoxins (Trx). nih.govresearchgate.net Reduced thioredoxins, in turn, reduce and activate peroxiredoxins (Prx), which are enzymes that detoxify peroxides. nih.gov This system is vital for protecting plants against oxidative and drought stresses. nih.govresearchgate.net
Table 3: NADPH's Dual Roles in Plant Stress Response
| Process | Key Enzyme(s) | Function of NADPH | Outcome |
| ROS Signaling | NADPH Oxidase (RBOH) | Donates an electron to O2 to produce superoxide (O2•−), a signaling molecule. nih.govfrontiersin.org | Activation of defense pathways, stomatal closure, growth modulation. nih.gov |
| ROS Detoxification | Glutathione Reductase (GR) | Provides reducing power to regenerate the antioxidant glutathione (GSH) from GSSG. frontiersin.org | Neutralization of ROS, protection against oxidative damage. medchemexpress.com |
| ROS Detoxification | NADPH-Dependent Thioredoxin Reductase (NTR) | Provides reducing power to regenerate thioredoxins, which in turn reduce peroxiredoxins for peroxide detoxification. nih.gov | Protection against oxidative and drought stresses. researchgate.net |
| Detoxification | Aldo-Keto Reductases (AKRs), Aldehyde Reductases (ADRs) | Reduces reactive carbonyls produced during lipid peroxidation. nih.gov | Detoxification of harmful aldehydes and ketones. nih.gov |
Photorespiration
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates its substrate, ribulose-1,5-bisphosphate (RuBP), instead of carboxylating it. nih.gov This process is often considered wasteful as it releases previously fixed CO2 and consumes energy. nih.gov
While the core photorespiratory cycle primarily generates and consumes NADH, it is intricately linked with the cellular NADPH pool. wikipedia.orgoup.com Under conditions that favor photorespiration (high light, high temperature, low CO2), the Calvin Cycle slows down, leading to a decrease in the consumption of NADPH produced during the light reactions. frontiersin.org This can lead to an over-reduction of the photosynthetic electron transport chain and the production of damaging ROS.
Photorespiration acts as a crucial "safety valve" by consuming ATP and reducing power, thereby regenerating NADP+ and ADP, the electron and phosphate acceptors for the light reactions. wikipedia.orgusp.br This helps to dissipate excess excitation energy and protect the photosynthetic apparatus from photodamage. wikipedia.org The photorespiratory pathway also interacts with other metabolic pathways through malate-oxaloacetate shuttles, which help balance the NADH and NADPH redox states across different cellular compartments, including the chloroplast, mitochondria, peroxisome, and cytosol. oup.com While no direct, major consumptive step for NADPH exists within the main photorespiratory cycle itself, its operation is essential for maintaining the redox homeostasis of the entire cell, including the NADP+/NADPH ratio, during photosynthetic stress. usp.br
Analytical Techniques for Nadp Research
The accurate measurement of NADP+ and NADPH levels is crucial for understanding cellular metabolism and redox state. boku.ac.at Various analytical techniques have been developed for this purpose:
Enzymatic Assays: These methods often use a cycling reaction where NADP+ is reduced to NADPH, which then reacts with a substrate to produce a colored or fluorescent product. boku.ac.atclinisciences.com These assays can be highly sensitive and specific. clinisciences.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate NADP+ and NADPH, which are then detected by a UV detector. creative-proteomics.com This method allows for the direct quantification of both forms of the coenzyme. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high selectivity and sensitivity for the analysis of NADP(H). nih.gov This technique is particularly useful for complex biological samples and can be part of broader metabolomics studies. nih.gov
Genetically Encoded Fluorescent Biosensors: These are powerful tools for visualizing the dynamics of NAD(H) and NADP(H) in living cells and organisms in real-time. nih.govnih.gov They provide high spatiotemporal resolution, allowing researchers to monitor metabolic changes as they happen. nih.gov
Research Applications
NADP Biosynthesis Pathways
The synthesis of NADP+ is a critical process that ensures a sufficient supply for its various biological roles, primarily as a reducing agent in the form of NADPH for anabolic reactions and antioxidant defense.
NAD Kinase-Dependent Synthesis of NADP+
The sole pathway for the de novo synthesis of NADP+ is catalyzed by the enzyme NAD kinase (NADK). oup.comtandfonline.com This enzyme facilitates the phosphorylation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) at the 2'-hydroxyl group of the adenosine (B11128) ribose moiety, using a phosphoryl donor, most commonly ATP. oup.comnih.govjst.go.jp This reaction is the only known route for NADP+ biosynthesis in all forms of life, highlighting the central role of NADK in regulating the cellular pools of NADP(H). oup.comtandfonline.com
The expression and activity of NADK are subject to regulation, ensuring that NADP+ synthesis aligns with cellular demand. nih.gov Studies have shown that the activity of NAD kinase can be influenced by factors such as calcium and calmodulin, indicating a sophisticated control mechanism. nih.govnih.gov For instance, in some organisms, calmodulin can directly activate NADK in response to calcium signals. nih.gov Furthermore, the catalytic activity of NADK can be inhibited by its own N-terminal domain, with this inhibition being relieved by phosphorylation through kinases like Akt. bohrium.com
The significance of this pathway is underscored by the fact that changes in NADK expression directly impact the cellular concentration of NADPH. tandfonline.comunits.it Increased expression of human NADK has been shown to lead to a substantial increase in the NADPH pool, which is crucial for reductive biosynthesis and antioxidant systems. tandfonline.comunits.it
Table 1: Key Features of NAD Kinase-Dependent NADP+ Synthesis
| Feature | Description | Key References |
| Enzyme | NAD kinase (NADK) | oup.com, tandfonline.com |
| Substrate | Nicotinamide Adenine Dinucleotide (NAD+) | nih.gov, jst.go.jp |
| Phosphoryl Donor | Primarily ATP | nih.gov, oup.com |
| Product | Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) | jst.go.jp |
| Significance | The only pathway for de novo NADP+ biosynthesis. | oup.com |
| Regulation | Calcium, calmodulin, Akt-mediated phosphorylation. | nih.gov, nih.gov, bohrium.com |
Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis Pathways
The synthesis of NADP+ is intrinsically linked to the biosynthesis of its precursor, NAD+. Cells utilize three primary pathways to synthesize NAD+: the de novo synthesis pathway, the salvage pathway, and the Preiss-Handler pathway. stanford.eduwikipedia.org These pathways ensure a steady supply of NAD+ to be used for various cellular processes, including its conversion to NADP+.
The de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. qualialife.comnih.gov This multi-step enzymatic process, also known as the kynurenine (B1673888) pathway, ultimately leads to the formation of quinolinic acid. nih.govwikipathways.org Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN), a key intermediate that also features in the Preiss-Handler pathway. qualialife.comwikipathways.org The de novo pathway is particularly active in the liver. wikipedia.org A critical enzyme in this pathway is α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which acts as a checkpoint by limiting the amount of a precursor that can spontaneously form quinolinic acid. nih.gov
The salvage pathway is the primary source of NAD+ in most mammalian tissues. wikipedia.orgresearchgate.net This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, such as those involving sirtuins and PARPs. wikipathways.orgresearchgate.net The rate-limiting step in the salvage pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). stanford.eduresearchgate.net NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. wikipathways.orgresearchgate.net This pathway is crucial for maintaining cellular NAD+ levels, and its efficiency is vital for cellular health. frontiersin.orgnih.gov
Discovered by Jack Preiss and Philip Handler, this pathway utilizes nicotinic acid (NA), also known as niacin (a form of vitamin B3), to produce NAD+. researchgate.netqualialife.com The initial step involves the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT). qualialife.com NaMN is then converted to nicotinic acid-adenine dinucleotide (NaAD) by NMNAT enzymes. qualialife.com In the final step, NAD+ synthase (NADS) amidates NaAD to form NAD+. qualialife.com This pathway provides a route for dietary niacin to be incorporated into the cellular NAD+ pool. qualialife.comresearchgate.net
Table 2: Overview of NAD+ Biosynthesis Pathways
| Pathway | Starting Precursor | Key Enzymes | Final Product (leading to NADP+) | Key References |
| De Novo Synthesis | L-tryptophan | Tryptophan 2,3-dioxygenase, ACMSD | NAD+ | qualialife.com, nih.gov |
| Salvage Pathway | Nicotinamide (NAM) | NAMPT, NMNATs | NAD+ | stanford.edu, researchgate.net, frontiersin.org |
| Preiss-Handler Pathway | Nicotinic Acid (NA) | NaPRT, NMNATs, NADS | NAD+ | qualialife.com, researchgate.net, researchgate.net |
NADP Catabolism and Degradation
The breakdown of NADP and its reduced form, NADPH, is essential for maintaining cellular homeostasis. ontosight.ai This catabolic process ensures that the levels of these crucial coenzymes are tightly regulated. ontosight.ai The degradation of NADP+ involves several enzymatic activities.
The catabolism of NADP+ can proceed through hydrolysis, where the molecule is broken down into smaller components. ontosight.ai One identified step is the removal of the 2'-phosphate group from NADP+ by an enzyme known as NADP phosphatase (NADPase), which converts NADP+ back to NAD+. tandfonline.comunits.it While this enzymatic activity has been observed in various organisms, the specific protein and corresponding gene have not been fully identified in all species. tandfonline.comunits.it
Further degradation can involve the cleavage of the pyrophosphate bond, leading to the formation of nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP), or the glycosidic bond, releasing nicotinamide. In some microorganisms, the degradation of NAD has been shown to be a sequential process involving alkaline phosphatase activity to remove phosphate groups, followed by the action of aminohydrolases and glycohydrolases. nih.gov This results in the formation of nicotinamide riboside, adenosine, and subsequently inosine (B1671953) and nicotinamide. nih.gov While degradation products of NADPH are not well-documented, the catabolism of the oxidized form, NADP+, is a recognized cellular process. tandfonline.comunits.it
NADP+ Phosphatase Activity
NADP+ phosphatase (NADPase) is a key enzyme in the catabolism of NADP+. It catalyzes the hydrolysis of the 2'-phosphate group from NADP+, converting it to NAD+. ebi.ac.ukontosight.ai This enzymatic activity is crucial for regulating the intracellular balance between the NAD and NADP pools. nih.gov
The reaction catalyzed by NADP+ phosphatase is as follows: NADP+ + H₂O → NAD+ + Phosphate ebi.ac.uk
Research has identified NADPase activity in various organisms. In the bacterium Arthrobacter sp., two cytosolic NADPase isozymes, NADPase I and II, have been purified and characterized. These enzymes are homodimers and exhibit optimal activity at a neutral pH range of 7-8. nih.gov While they show the highest specificity for NADP+ and NADPH, they can also dephosphorylate other molecules like AMP, ADP, and pyridoxal (B1214274) 5'-phosphate, albeit to a lesser extent. nih.gov The identification of these dedicated cytosolic NADPases in Arthrobacter underscores their importance in regulating the NAD+/NADP+ balance within the cytosol. nih.gov
In archaea, some inositol (B14025) monophosphatases have been found to exhibit significant NADP(H) phosphatase activity. nih.gov For instance, the MJ0109 protein from Methanococcus jannaschii and the AF2372 protein from Archaeoglobus fulgidus display kinetic efficiencies for NADP+ and NADPH that are comparable to their primary substrates. nih.gov This dual functionality suggests a potential evolutionary link and a physiological role for these enzymes in NADP(H) metabolism in these organisms. nih.gov
| Enzyme/Protein | Organism | Subcellular Location | Key Characteristics |
|---|---|---|---|
| NADPase I and II | Arthrobacter sp. | Cytosol | Homodimers, optimal pH 7-8, high specificity for NADP(H) nih.gov |
| MJ0109 | Methanococcus jannaschii (Archaea) | - | Inositol monophosphatase with NADP(H) phosphatase activity nih.gov |
| AF2372 | Archaeoglobus fulgidus (Archaea) | - | Inositol monophosphatase with NADP(H) phosphatase activity nih.gov |
Interconversion and Recycling of Pyridine (B92270) Nucleotides
The maintenance of cellular NAD+ and NADP+ pools is not solely dependent on de novo synthesis but also heavily relies on intricate recycling and interconversion pathways, collectively known as the pyridine nucleotide cycle. oup.comresearchgate.net These pathways allow the cell to salvage and reuse the core nicotinamide structure, ensuring a continuous supply of these essential coenzymes.
The biosynthesis of NADP+ itself is an interconversion, where NAD+ is phosphorylated by the enzyme NAD kinase, using ATP as the phosphate donor. caymanchem.comglpbio.com This is the primary route for NADP+ formation. wikipedia.org
The recycling pathways for NAD+, the precursor to NADP+, are crucial. In many organisms, including plants, nicotinamide released from NAD-consuming reactions is deamidated by nicotinamidase to form nicotinate (B505614). oup.com This nicotinate is then converted to nicotinate mononucleotide (NaMN) by nicotinate phosphoribosyltransferase (NaPRT). oup.com NaMN is a key intermediate that can also be produced through the de novo synthesis pathway from tryptophan or aspartic acid. oup.comwikipedia.org
From NaMN, two enzymatic steps lead to the formation of NAD+:
NaMN adenylyltransferase (NMNAT) catalyzes the adenylation of NaMN to produce nicotinate adenine dinucleotide (NaAD). tandfonline.com
NAD+ synthetase (NADS) then amidates NaAD to form NAD+. tandfonline.com
Another recycling route involves the direct conversion of nicotinamide mononucleotide (NMN) to NAD+ by NMNAT. tandfonline.com NMN can be generated from the breakdown of NAD+ by enzymes like NAD diphosphatases. tandfonline.com
These interconversion and recycling pathways are not uniformly distributed and can vary between species and even different cellular compartments. researchgate.netnih.gov For instance, in yeast mitochondria, both NAD kinase and NADP+ phosphatase activities have been identified, suggesting a localized mechanism for regulating the mitochondrial NAD/NADP balance. nih.gov
The intricate network of biosynthesis, catabolism, and recycling ensures that the cell can dynamically adjust the levels of NAD+ and NADP+ to meet metabolic demands and respond to environmental cues. ahajournals.orgfrontiersin.org
| Enzyme | Reaction Catalyzed | Pathway |
|---|---|---|
| NAD Kinase | NAD+ + ATP → NADP+ + ADP | NADP+ Biosynthesis caymanchem.comglpbio.com |
| Nicotinamidase | Nicotinamide + H₂O → Nicotinate + NH₃ | NAD+ Recycling oup.com |
| Nicotinate Phosphoribosyltransferase (NaPRT) | Nicotinate + PRPP → NaMN + PPi | NAD+ Recycling oup.com |
| Nicotinate Mononucleotide Adenylyltransferase (NMNAT) | NaMN + ATP → NaAD + PPi | NAD+ Biosynthesis/Recycling tandfonline.com |
| NAD+ Synthetase (NADS) | NaAD + ATP + Glutamine + H₂O → NAD+ + AMP + PPi + Glutamate (B1630785) | NAD+ Biosynthesis/Recycling tandfonline.com |
| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | NMN + ATP → NAD+ + PPi | NAD+ Recycling tandfonline.com |
NADPH-Generating Enzymes
The cellular pool of NADPH is maintained by several key enzymes distributed across different metabolic pathways and subcellular compartments. These enzymes ensure a ready supply of reducing power for processes such as the synthesis of fatty acids, steroids, and nucleic acids, as well as for the detoxification of reactive oxygen species (ROS). tandfonline.comnih.gov The primary pathways for NADPH generation include the pentose (B10789219) phosphate pathway (PPP), reactions associated with the tricarboxylic acid (TCA) cycle, and the actions of specialized enzymes like transhydrogenases and reductases. nih.govnih.govwikipedia.org
The oxidative phase of the pentose phosphate pathway (PPP), located in the cytoplasm, is a major source of NADPH in most organisms. portlandpress.comnih.gov This pathway converts glucose 6-phosphate into other essential molecules, and in the process, generates two molecules of NADPH for each molecule of glucose 6-phosphate that enters the pathway. portlandpress.com
The two key NADPH-producing enzymes in the oxidative PPP are:
Glucose-6-phosphate dehydrogenase (G6PD): This enzyme catalyzes the first committed and rate-limiting step of the pathway, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH. portlandpress.comnih.gov
6-Phosphogluconate dehydrogenase (6PGDH): This enzyme catalyzes the third reaction of the pathway, the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which also yields a molecule of NADPH. portlandpress.comnih.govendocrine-abstracts.org
The PPP is vital for cells under high proliferative or oxidative stress, where the demand for NADPH for nucleotide synthesis and antioxidant defense is elevated. portlandpress.com
While the TCA cycle itself primarily produces NADH, several associated enzymes, located in both the mitochondria and the cytosol, are significant contributors to the cellular NADPH pool. wikipedia.org
Isocitrate dehydrogenases are enzymes that catalyze the oxidative decarboxylation of isocitrate. nih.govwikipedia.org There are three main isoforms in mammals, with distinct localizations and cofactor specificities. nih.gov
IDH1: This isoform is found in the cytoplasm and peroxisomes. It catalyzes the reversible conversion of isocitrate to α-ketoglutarate (α-KG), using NADP+ as a cofactor and generating NADPH. nih.govwikipedia.orgmdpi.com Cytosolic IDH1 is a crucial source of NADPH for defending against oxidative damage and for reductive biosynthesis, such as lipid synthesis. nih.govmdpi.com
IDH2: Located in the mitochondrial matrix, IDH2 performs the same NADP+-dependent reaction as IDH1. nih.govdergipark.org.tr It is considered a major supplier of NADPH to the mitochondrial antioxidant defense system, which combats the reactive oxygen species produced during oxidative phosphorylation. nih.govnih.gov
IDH3: This is the canonical TCA cycle enzyme found in the mitochondria. Unlike IDH1 and IDH2, it is an NAD+-dependent enzyme and does not produce NADPH. Its reaction is a key regulatory point in the TCA cycle. nih.gov
Malic enzymes (MEs) catalyze the oxidative decarboxylation of malate (B86768) to pyruvate, generating CO2 and a reduced cofactor. researchgate.netnih.gov Like IDH, there are different isoforms with varying cofactor specificities and locations. asm.org
NADP+-dependent Malic Enzyme (NADP-ME): These isoforms are found in both the cytosol and mitochondria and are a significant source of NADPH for various metabolic processes, particularly lipogenesis in many organisms. researchgate.netasm.orgscispace.com In plants, NADP-MEs are also involved in C4 photosynthesis and defense responses. nih.govoup.com
NAD+-dependent Malic Enzyme (NAD-ME): These isoforms are typically located in the mitochondria and primarily use NAD+ as a cofactor. asm.org
Table 1: Major NADPH-Generating Enzymes
| Enzyme | Pathway/Process | Subcellular Location | Function |
|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Cytosol | Catalyzes the rate-limiting step of the PPP, producing NADPH. portlandpress.comnih.gov |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | Cytosol, Endoplasmic Reticulum | Catalyzes the third step of the oxidative PPP, producing NADPH. portlandpress.comendocrine-abstracts.org |
| Isocitrate Dehydrogenase 1 (IDH1) | TCA Cycle-Associated | Cytosol, Peroxisomes | Generates cytosolic NADPH for antioxidant defense and biosynthesis. nih.govwikipedia.org |
| Isocitrate Dehydrogenase 2 (IDH2) | TCA Cycle-Associated | Mitochondria | Supplies NADPH to the mitochondrial antioxidant system. nih.govnih.gov |
| NADP+-Malic Enzyme (NADP-ME) | TCA Cycle-Associated | Cytosol, Mitochondria | Produces NADPH, particularly for fatty acid synthesis. researchgate.netscispace.com |
| Nicotinamide Nucleotide Transhydrogenase (NNT) | Proton Translocation | Inner Mitochondrial Membrane | Uses the proton gradient to generate mitochondrial NADPH from NADH. medlineplus.govwikipedia.org |
| Ferredoxin-NADP+ Reductase (FNR) | Photosynthesis, etc. | Chloroplasts, Mitochondria, Cytosol | Transfers electrons from ferredoxin to NADP+ to produce NADPH. wikipedia.orgnih.gov |
Nicotinamide nucleotide transhydrogenase (NNT) is an enzyme embedded in the inner mitochondrial membrane. medlineplus.govmedlineplus.gov It plays a unique role in NADPH production by coupling the transfer of a hydride ion from NADH to NADP+ with the translocation of a proton across the membrane. wikipedia.org Essentially, NNT utilizes the energy of the mitochondrial proton gradient, established by the electron transport chain, to drive the production of NADPH. wikipedia.orgrupress.org
The reaction is: NADH + NADP+ + H+ (out) ⇌ NAD+ + NADPH + H+ (in)
This makes NNT a critical enzyme for maintaining a high NADPH/NADP+ ratio within the mitochondria, which is essential for antioxidant defense, particularly for the removal of reactive oxygen species. medlineplus.govmedlineplus.govphysiology.org
Ferredoxin-NADP+ reductases (FNRs) are flavoenzymes that catalyze the reversible electron transfer between the iron-sulfur protein ferredoxin and NADP(H). wikipedia.orgnih.gov
In photosynthetic organisms like plants and cyanobacteria, FNR is the final enzyme in the electron transport chain of photosystem I. wikipedia.orgwikipedia.org It transfers two electrons from two molecules of reduced ferredoxin to one molecule of NADP+ to generate NADPH. wikipedia.orgoup.com This NADPH is then used as the primary reducing power for the Calvin cycle to fix CO2 into carbohydrates. wikipedia.orgoup.com
In non-photosynthetic organisms and tissues, FNRs can operate in the reverse direction, using NADPH to produce reduced ferredoxin. wikipedia.org This reduced ferredoxin is then used as an electron donor for various metabolic pathways, including nitrogen fixation and steroid metabolism. wikipedia.orgnih.gov FNRs are found in different cellular compartments, including chloroplasts and mitochondria, and belong to two distinct, convergently evolved protein families. wikipedia.orgnih.gov
NADP+-Dependent Glyceraldehyde 3-Phosphate Dehydrogenases
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in carbon metabolism. While the most well-known form is the NAD+-dependent enzyme central to glycolysis, there are also NADP+-dependent versions that play distinct roles. These can be broadly categorized into phosphorylating and non-phosphorylating types.
Phosphorylating NADP+-Dependent GAPDH (EC 1.2.1.13): This enzyme catalyzes the reversible oxidation and phosphorylation of D-glyceraldehyde 3-phosphate to 1,3-bisphospho-D-glycerate, using NADP+ as a cofactor. wjgnet.com It is a key enzyme in the Calvin cycle for autotrophic carbon fixation in photosynthetic organisms like plants and cyanobacteria. wjgnet.com
Non-phosphorylating NADP+-Dependent GAPDH (GAPN, EC 1.2.1.9): Found in plants, algae, and various bacteria, GAPN catalyzes the irreversible oxidation of glyceraldehyde-3-phosphate (GAP) directly to 3-phosphoglycerate (B1209933) (3-PG). wikipedia.orgisciii.es This reaction does not involve inorganic phosphate and generates NADPH. wikipedia.orgisciii.es In some bacteria, such as Streptococcus pyogenes which lack the oxidative pentose phosphate pathway, GAPN is the primary source of NADPH required for anabolic processes. nih.gov The reaction proceeds via a two-step mechanism involving acylation and deacylation. In some organisms like wheat, GAPN activity may be regulated by post-translational phosphorylation. nih.gov
Table 1: Comparison of NADP+-Dependent Glyceraldehyde 3-Phosphate Dehydrogenases
| Feature | Phosphorylating GAPDH (EC 1.2.1.13) | Non-phosphorylating GAPDH (GAPN, EC 1.2.1.9) |
|---|---|---|
| Reaction | D-glyceraldehyde 3-phosphate + Pi + NADP+ ⇌ 1,3-bisphospho-D-glycerate + NADPH + H+ | D-glyceraldehyde 3-phosphate + H₂O + NADP+ → 3-phosphoglycerate + NADPH + 2H+ |
| Reversibility | Reversible | Irreversible |
| Primary Pathway | Calvin Cycle (Photosynthesis) | Glycolysis variant, NADPH generation |
| Organisms | Plants, Cyanobacteria | Plants, Algae, Bacteria |
| Key Function | Carbon Fixation | Biosynthetic NADPH supply |
Glutamate Dehydrogenases
Glutamate dehydrogenases (GDHs) are central enzymes that link carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). nih.gov These enzymes can exhibit specificity for NAD+, NADP+, or have dual-specificity.
NADP+-specific GDHs (EC 1.4.1.4) primarily catalyze the reductive amination of α-ketoglutarate to form glutamate, an anabolic reaction that incorporates ammonia into amino acids. researchgate.netnih.gov This biosynthetic role contrasts with NAD+-dependent GDHs, which are often involved in the catabolic oxidation of glutamate. nih.gov In organisms like Escherichia coli, the NADP+-dependent enzyme is crucial for assimilating inorganic nitrogen. nih.gov
The structural basis for coenzyme specificity is complex and has evolved multiple times. nih.gov It involves specific amino acid residues within the coenzyme-binding domain. nih.govresearchgate.net For instance, in E. coli GDH, modeling studies have implicated several lysine/arginine residues in recognizing the 2'-phosphate group of NADP+. nih.gov
Table 2: Properties of Representative NADP+-Dependent Glutamate Dehydrogenases
| Organism | EC Number | Subunit Structure | Primary Function | Reference |
|---|---|---|---|---|
| Escherichia coli | 1.4.1.4 | Hexameric | Ammonia assimilation | nih.govresearchgate.net |
| Geotrichum candidum | 1.4.1.4 | Hexameric | Glutamate/Alcohol metabolism | mdpi.com |
| Bacillus sp. KSM-635 | 1.4.1.4 | Hexameric | Aminating (biosynthetic) | uniprot.org |
Non-Canonical NADPH-Generating Reactions
While the pentose phosphate pathway is a major source of NADPH, several other "non-canonical" enzymes and pathways are critical for generating this essential reductant in various cellular compartments and organisms. wikipedia.org
NADP+-linked Malic Enzyme (ME): This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate, producing NADPH in the process. nih.govyoutube.com It provides a link between the TCA cycle intermediates and cytosolic NADPH production, which is particularly important for supplying reducing power for fatty acid synthesis in oleaginous microorganisms. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org
NADP+-linked Isocitrate Dehydrogenase (IDH): Found in both the cytosol and mitochondria, this enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH. uniprot.orgontosight.ainih.gov The cytosolic form (IDH1) is a significant source of NADPH for fat and cholesterol biosynthesis, while the mitochondrial form (IDH2) is crucial for mitochondrial antioxidant defense. nih.govnih.gov
Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of hydride ions between NADH and NADP+. medlineplus.govwikipedia.org It typically uses the energy from the mitochondrial proton gradient to drive the production of NADPH from NADP+ and NADH, playing a key role in mitochondrial redox balance and the removal of reactive oxygen species. wikipedia.orgmedlineplus.govwur.nl
Table 3: Key Non-Canonical NADPH-Generating Enzymes
| Enzyme | EC Number | Reaction | Cellular Location | Primary Role |
|---|---|---|---|---|
| Malic Enzyme (NADP+) | 1.1.1.40 | L-Malate + NADP+ → Pyruvate + CO₂ + NADPH | Cytosol, Mitochondria | NADPH for lipogenesis |
| Isocitrate Dehydrogenase (NADP+) | 1.1.1.42 | Isocitrate + NADP+ → α-Ketoglutarate + CO₂ + NADPH | Cytosol, Mitochondria | Biosynthesis, Antioxidant defense |
| Nicotinamide Nucleotide Transhydrogenase | 1.6.1.1 | NADH + NADP+ ⇌ NAD+ + NADPH | Inner Mitochondrial Membrane | Mitochondrial redox balance |
NADPH-Utilizing Enzymes in Anabolic Processes
NADPH provides the reducing power for a multitude of biosynthetic pathways, converting simple precursors into complex macromolecules. themedicalbiochemistrypage.org
Fatty Acid Biosynthesis Enzymes
The de novo synthesis of fatty acids is a highly reductive process that relies heavily on NADPH. The primary enzyme system involved is fatty acid synthase (FAS), a multi-enzyme protein that catalyzes the creation of fatty acids from acetyl-CoA and malonyl-CoA. nih.gov
Within the repetitive cycle of fatty acid chain elongation, NADPH is consumed in two crucial reductive steps:
β-ketoacyl-ACP reductase (KR): This enzyme reduces the β-keto group to a β-hydroxyl group.
Enoyl-ACP reductase (ER): This enzyme reduces the double bond in the trans-Δ²-enoyl-ACP to form a saturated acyl-ACP.
Table 4: NADPH-Dependent Steps in Fatty Acid Synthesis
| Step in FAS Cycle | Enzyme Domain | Reaction | NADPH Consumed (per cycle) |
|---|---|---|---|
| Reduction of β-keto group | β-ketoacyl-ACP reductase (KR) | β-Ketoacyl-ACP + NADPH + H+ → β-Hydroxyacyl-ACP + NADP+ | 1 |
| Reduction of double bond | Enoyl-ACP reductase (ER) | trans-Δ²-Enoyl-ACP + NADPH + H+ → Acyl-ACP + NADP+ | 1 |
Nucleic Acid and Nucleotide Biosynthesis Enzymes
The synthesis of deoxyribonucleotides, the building blocks of DNA, requires the reduction of the corresponding ribonucleotides. This essential conversion is catalyzed by the enzyme ribonucleotide reductase (RNR) . wikipedia.org
The RNR catalytic mechanism involves a free radical and redox-active cysteine residues in its active site. wjgnet.comwikipedia.org After each catalytic cycle, a disulfide bond is formed in the enzyme, which must be reduced for the enzyme to function again. The electrons for this reduction are ultimately supplied by NADPH via one of two small redox proteins: thioredoxin or glutaredoxin . nih.govegyankosh.ac.in
The pathway is as follows: NADPH reduces thioredoxin reductase (a flavoprotein), which in turn reduces the disulfide in oxidized thioredoxin. egyankosh.ac.invaia.com The reduced thioredoxin then directly reduces the disulfide bond in RNR, regenerating its activity for another round of deoxyribonucleotide synthesis. wikipedia.orgvaia.com Therefore, a constant supply of NADPH is critical for maintaining the pool of deoxyribonucleotides required for DNA replication and repair. fiveable.meresearchgate.net
Steroid and Cholesterol Synthesis Enzymes
The biosynthesis of cholesterol and all steroid hormones derived from it are complex, multi-step pathways that consume significant amounts of NADPH. themedicalbiochemistrypage.orgmdpi.com
Cholesterol Synthesis: All carbons in cholesterol are derived from acetate, and NADPH provides the necessary reducing equivalents. researchgate.net Key NADPH-dependent enzymes include:
HMG-CoA Reductase: This is the rate-limiting enzyme of the mevalonate (B85504) pathway, which catalyzes the reduction of HMG-CoA to mevalonate. This step consumes two molecules of NADPH. wikipedia.orgnih.govnih.gov
Squalene (B77637) Monooxygenase (Squalene Epoxidase): This enzyme catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene. wikipedia.orgwikidoc.orgreactome.org It is a flavoprotein that receives its reducing equivalents from NADPH via NADPH-cytochrome P450 reductase. wikipedia.orgwikidoc.orggenome.jp
Steroidogenesis: The conversion of cholesterol into various steroid hormones (e.g., glucocorticoids, mineralocorticoids, and sex steroids) involves a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes . These enzymes require electrons, which are supplied by NADPH. nih.gov The electron transfer mechanisms differ based on the enzyme's cellular location:
Mitochondrial P450 Enzymes (Type I): Electrons from NADPH are transferred via a short electron transport chain consisting of a flavoprotein called ferredoxin reductase and an iron-sulfur protein called ferredoxin .
Endoplasmic Reticulum P450 Enzymes (Type II): These enzymes receive electrons from NADPH via a single, membrane-bound diflavin protein called NADPH-cytochrome P450 oxidoreductase (POR) . wikipedia.orgnih.govebi.ac.uk
Table 5: Key NADPH-Dependent Enzymes in Steroid and Cholesterol Synthesis
| Enzyme | Pathway | Reaction | Electron Donor System |
|---|---|---|---|
| HMG-CoA Reductase | Cholesterol Synthesis | HMG-CoA + 2 NADPH → Mevalonate + 2 NADP+ + CoA | Direct |
| Squalene Monooxygenase | Cholesterol Synthesis | Squalene + NADPH + O₂ → 2,3-Oxidosqualene + NADP+ + H₂O | NADPH-Cytochrome P450 Reductase |
| Cytochrome P450scc (CYP11A1) | Steroidogenesis | Cholesterol side-chain cleavage | Ferredoxin Reductase / Ferredoxin |
| Cytochrome P450c17 (CYP17A1) | Steroidogenesis | 17α-hydroxylase/17,20-lyase activities | NADPH-Cytochrome P450 Reductase |
Ascorbic Acid Synthesis Enzymes
The biosynthesis of ascorbic acid (Vitamin C) involves several enzymatic steps, with some pathways utilizing NADP-dependent enzymes. NADPH provides the necessary reducing power for these biosynthetic reactions. ebi.ac.uk
One such enzyme is glucuronolactone reductase (EC 1.1.1.20). This enzyme catalyzes the reduction of D-glucurono-3,6-lactone to L-gulono-1,4-lactone, using NADPH as the electron donor. nih.govutupub.fi The reaction is a key step in the ascorbate (B8700270) and aldarate metabolism pathway. nih.gov The systematic name for this enzyme is L-gulono-1,4-lactone:NADP+ 1-oxidoreductase. utupub.fioup.com
The reaction is as follows: L-gulono-1,4-lactone + NADP+ <=> D-glucurono-3,6-lactone + NADPH + H+ nih.govutupub.fiwikipedia.org
Another NADP-dependent enzyme implicated in an alternative pathway of ascorbic acid biosynthesis is an L-sorbosone dehydrogenase . This enzyme was isolated from bean (Phaseolus vulgaris) and spinach (Spinacia oleracea) leaves and was found to catalyze the conversion of L-sorbosone to L-ascorbic acid. mdpi.com The reaction is dependent on the presence of NADP+, which is reduced to NADPH in the process. mdpi.com
| Enzyme | EC Number | Substrate(s) | Product(s) | Coenzyme | Source Organism (example) |
| Glucuronolactone reductase | 1.1.1.20 | L-gulono-1,4-lactone, NADP+ | D-glucurono-3,6-lactone, NADPH | NADP+ | Rat liver |
| L-sorbosone dehydrogenase | Not assigned | L-sorbosone, NADP+ | L-ascorbic acid, NADPH | NADP+ | Phaseolus vulgaris |
Xylitol (B92547) Synthesis Enzymes
The production of xylitol, a five-carbon sugar alcohol, is a critical metabolic process in many microorganisms, particularly yeasts. This synthesis predominantly relies on the activity of NADP-dependent enzymes. ebi.ac.ukebi.ac.uk
The key enzyme in this pathway is xylose reductase (XR), also classified as aldose reductase (EC 1.1.1.21). wikipedia.org This enzyme catalyzes the reduction of D-xylose to xylitol. While some xylose reductases can use both NADH and NADPH, most exhibit a strong preference or a strict requirement for NADPH as the coenzyme. nih.govacs.org The reaction consumes NADPH, highlighting its role in providing reducing equivalents for this anabolic pathway. ebi.ac.ukfabad.org.tr
The reaction is: D-xylose + NADPH + H+ <=> xylitol + NADP+ nih.gov
Following the synthesis of xylitol, xylitol dehydrogenase (XDH) can oxidize xylitol to D-xylulose. While many naturally occurring XDH enzymes are NAD+-dependent, creating a cofactor imbalance in engineered metabolic pathways, researchers have successfully engineered NADP+-dependent xylitol dehydrogenases. mdpi.comnih.gov This engineering helps to balance the redox state within the cell during processes like ethanol (B145695) fermentation from xylose. mdpi.comwikipedia.org A deficiency in the NADP-dependent xylitol dehydrogenase (L-xylulose reductase) in humans is the cause of essential pentosuria, a benign inherited metabolic disorder. ahajournals.org
| Enzyme | EC Number | Substrate(s) | Product(s) | Coenzyme Preference | Organism (example) |
| Xylose Reductase (XR) | 1.1.1.21 / 1.1.1.307 | D-xylose, NAD(P)H | Xylitol, NAD(P)+ | NADPH | Pichia stipitis wikipedia.org |
| Xylitol Dehydrogenase (XDH) | 1.1.1.9 | Xylitol, NAD(P)+ | D-xylulose, NAD(P)H | NAD+ (wild-type) | Pichia stipitis mdpi.com |
| Engineered XDH | 1.1.1.9 | Xylitol, NADP+ | D-xylulose, NADPH | NADP+ | Recombinant S. cerevisiae mdpi.com |
NADP-Dependent Enzymes in Redox Homeostasis
NADPH plays a central role in protecting cells against oxidative stress by providing the reducing power for several key antioxidant enzyme systems. These systems are critical for maintaining a reduced intracellular environment and mitigating the damage caused by reactive oxygen species (ROS).
Glutathione (B108866) Reductase (GR)
Glutathione Reductase (GR; EC 1.8.1.7) is a ubiquitous flavoprotein that is essential for maintaining the cellular pool of reduced glutathione (GSH), a critical antioxidant. wikipedia.orgfabad.org.tr GR catalyzes the reduction of glutathione disulfide (GSSG) to two molecules of GSH, utilizing NADPH as the electron donor. fabad.org.truu.nl
The reaction is: GSSG + NADPH + H+ → 2 GSH + NADP+ uu.nl
The catalytic mechanism is a hybrid ping-pong/sequential ordered model. fabad.org.tr It involves a reductive half-reaction where NADPH reduces the enzyme's FAD prosthetic group, and the reducing equivalents are transferred to a redox-active disulfide bridge within the enzyme. In the subsequent oxidative half-reaction, the resulting dithiol on the enzyme reacts with GSSG to produce two molecules of GSH. fabad.org.tr GR is a homodimer, and its structure includes an NADPH-binding domain and an FAD-binding domain. wikipedia.org
Thioredoxin Reductase (TrxR)
Thioredoxin Reductase (TrxR; EC 1.8.1.9) is a flavoprotein that, together with thioredoxin (Trx) and NADPH, constitutes the thioredoxin system. wikipedia.orgnih.gov This system is a major disulfide reductase system in cells, playing a central role in redox signaling and antioxidant defense. wikipedia.org TrxR catalyzes the reduction of the active site disulfide in oxidized thioredoxin using electrons from NADPH. wikipedia.orgnih.gov
The reaction is: Trx-(S)₂ + NADPH + H+ → Trx-(SH)₂ + NADP+
Reduced thioredoxin then goes on to reduce disulfide bonds in a wide range of target proteins, thereby regulating their function. oup.com Like glutathione reductase, TrxRs are homodimers, with each monomer containing an FAD prosthetic group and an NADPH binding domain. wikipedia.org The structure of plant NADPH-dependent thioredoxin reductase C (NTRC) shows it to be a dimeric protein with distinct FAD and NADPH domains. utupub.fiiucr.org
NADPH Oxidases (NOXs)
Unlike the antioxidant enzymes GR and TrxR, NADPH oxidases (NOXs) are a family of transmembrane enzymes whose primary function is the controlled generation of reactive oxygen species (ROS), such as superoxide (B77818) (O₂·⁻) and hydrogen peroxide (H₂O₂). nih.govmdpi.comnih.gov This process is fundamental to various physiological functions, including immune defense (the "respiratory burst" to kill pathogens), cell signaling, and regulation of gene expression. ebi.ac.ukmdpi.com
NOX enzymes transfer electrons from cytosolic NADPH across a biological membrane to molecular oxygen. nih.govahajournals.org The catalytic core contains a dehydrogenase domain that binds NADPH and FAD. mdpi.com The mechanism involves the transfer of two electrons from NADPH to FAD, forming FADH₂. Subsequently, single electrons are transferred, typically via two heme groups within the enzyme, to molecular oxygen to produce superoxide. nih.govnih.gov
| Enzyme | EC Number | Function | Substrate(s) | Product(s) |
| Glutathione Reductase (GR) | 1.8.1.7 | Reduces GSSG to maintain cellular GSH pool | GSSG, NADPH | 2 GSH, NADP+ |
| Thioredoxin Reductase (TrxR) | 1.8.1.9 | Reduces thioredoxin for disulfide reduction | Oxidized Trx, NADPH | Reduced Trx, NADP+ |
| NADPH Oxidase (NOX) | 1.6.3.1 | Generates ROS for signaling and defense | O₂, NADPH | O₂·⁻, NADP+ |
Structural and Mechanistic Aspects of NADP-Binding Enzymes
Enzymes that utilize NADP(H) as a coenzyme often share common structural motifs for binding the dinucleotide. The most prominent and widely distributed of these is the Rossmann fold . wikipedia.orgnih.gov
The Rossmann fold is a tertiary structure composed of alternating beta strands and alpha-helical segments. wikipedia.org A classic Rossmann fold contains a six-stranded parallel beta-sheet flanked by alpha-helices on both sides, forming a three-layered sandwich structure. wikipedia.org The fold creates a binding cleft for the nucleotide cofactor. The most conserved part of this structure is the initial beta-alpha-beta (βαβ) fold, which specifically interacts with the adenosine diphosphate (B83284) (ADP) portion common to NAD+, NADP+, and FAD. nih.govproteopedia.org
A key feature that often determines specificity for NADP+ over NAD+ is found within the binding pocket. The 2'-phosphate group on the ribose of the adenine moiety of NADP+ requires specific interactions. Studies have identified sequence fingerprints that differentiate NADP+ binding sites. For instance, a conserved glycine-rich loop (Gly-x-Gly-x-x-Gly) is characteristic of the turn between the first β-strand and the α-helix in NAD(P)-binding sites, which interacts with the pyrophosphate group. nih.govproteopedia.org Specificity for NADP+ is often conferred by basic amino acid residues, such as arginine or lysine, positioned to form hydrogen bonds with the negatively charged 2'-phosphate group, or by a specific consensus sequence (Gly-x-Gly-x-x-Ala) in the binding fold. proteopedia.orgnih.gov Site-directed mutagenesis studies have confirmed that altering these key residues can switch the coenzyme specificity of an enzyme from NADP+ to NAD+ and vice versa. nih.gov
Mechanistically, NADP(H)-dependent enzymes facilitate the transfer of a hydride ion (H⁻) from the C4 position of the nicotinamide ring of NADPH to a substrate, or from a substrate to the C4 position of NADP+. In oxidoreductases like glutathione reductase and thioredoxin reductase, the process often involves multi-step electron transfers, where the electrons from NADPH are first passed to a prosthetic group like FAD before being transferred to the final substrate via a redox-active disulfide bridge in the enzyme's active site. ebi.ac.ukfabad.org.tr In other enzymes, like ferredoxin-NADP+ reductase, the binding of NADP+ involves bipartite sites, one for the 2'P-AMP portion and another for the nicotinamide ring, with the enzyme's structure facilitating the precise orientation needed for efficient hydride transfer. ebi.ac.ukmdpi.com
Cofactor Specificity Determinants in Dehydrogenases
The ability of dehydrogenases to discriminate between the structurally similar cofactors NAD⁺ and NADP⁺ is a classic example of molecular recognition in biology. nih.gov The only difference between these two molecules is a phosphate group attached to the 2'-hydroxyl of the adenine ribose in NADP⁺. nih.govoup.com This seemingly minor distinction is the basis for the high selectivity observed in most dehydrogenating enzymes. plos.org
The determinants of cofactor specificity are primarily located within the cofactor binding pocket, particularly in the region that interacts with the adenosine ribose moiety. nih.gov In NAD⁺-dependent enzymes, a conserved acidic residue, typically aspartate or glutamate, is often found at the end of the second beta-strand of the Rossmann fold. plos.org This residue forms hydrogen bonds with the 2'- and 3'-hydroxyl groups of the NAD⁺ ribose. plos.org The presence of this negatively charged residue would create a repulsive electrostatic interaction with the negatively charged 2'-phosphate group of NADP⁺, thus favoring NAD⁺ binding. plos.org
Conversely, in NADP⁺-dependent dehydrogenases, this acidic residue is frequently replaced by neutral or positively charged amino acids. oup.comnih.gov Furthermore, these enzymes often possess basic residues, such as arginine or lysine, positioned to form favorable electrostatic interactions with the 2'-phosphate group of NADP⁺. nih.govnih.gov The presence of a positively charged or neutral pocket accommodates the phosphate group and stabilizes the binding of NADP⁺. oup.comnih.gov
Protein engineering studies have demonstrated that cofactor specificity can be reversed by targeted mutations. Altering the amino acids in the adenosine-binding pocket can switch an enzyme's preference from NADP⁺ to NAD⁺ or vice versa. oup.comnih.govnih.gov For instance, introducing acidic residues can enhance NAD⁺ affinity, while incorporating basic residues can increase NADP⁺ affinity. nih.govnih.gov These studies underscore that cofactor specificity is not determined by a single residue but by the collective electrostatic and steric properties of the binding pocket. nih.govoup.com
Interactive Table: Key Residues in Cofactor Specificity
| Cofactor Preference | Typical Residues in Adenosine Ribose Binding Pocket | Interaction with Cofactor |
|---|---|---|
| NAD⁺ | Acidic residues (e.g., Aspartate, Glutamate). plos.org | Forms hydrogen bonds with the 2' and 3' hydroxyls of the ribose; repels the 2'-phosphate of NADP⁺. plos.org |
| NADP⁺ | Neutral or basic residues (e.g., Alanine, Arginine, Lysine). oup.comnih.gov | Accommodates the 2'-phosphate group and can form favorable electrostatic interactions. nih.govnih.gov |
Advanced Research Methodologies and Future Directions in Nadp Research
Methodological Approaches for Studying NADP Dynamics
The study of NADP dynamics has been revolutionized by the development of sophisticated techniques that allow for precise and real-time measurements within living cells. These methods have moved beyond static measurements in cell lysates to provide a dynamic picture of NADP metabolism in response to various stimuli and in different subcellular compartments.
A significant breakthrough in monitoring NADP dynamics has been the development of genetically encoded fluorescent biosensors. nih.govnih.govresearchgate.netwikipedia.orgresearchgate.net These biosensors are engineered proteins that exhibit changes in their fluorescent properties upon binding to NADP(H), allowing for the real-time visualization of its concentration and redox state within living cells and even in vivo. nih.govnih.govresearchgate.net
One of the most prominent families of these biosensors is the iNap series, which are ratiometric, pH-resistant, and have a wide dynamic range. nih.govnih.gov These sensors were engineered by modifying the binding site of a pre-existing NADH sensor, SoNar, to switch its ligand selectivity to NADPH. nih.govresearchgate.net The iNap sensors have been developed with varying affinities to suit the physiological concentration ranges of NADPH in different cellular compartments. nih.govresearchgate.net For instance, iNap1 has a high affinity, making it suitable for detecting low NADPH concentrations, while other variants have lower affinities for measuring higher concentration ranges. nih.gov
These biosensors can be targeted to specific organelles, such as the cytosol and mitochondria, enabling the quantification and monitoring of distinct NADP(H) pools. nih.govnih.gov This has been instrumental in revealing that mammalian cells strive to maintain a stable physiological NADPH homeostasis, which is regulated by enzymes like glucose-6-phosphate dehydrogenase (G6PD) and AMP kinase (AMPK). nih.govnih.gov The use of iNap sensors has demonstrated fluctuations in NADPH levels during cellular processes like macrophage activation and wound response in vivo. nih.govnih.gov
| Biosensor | Target Molecule | Binding Affinity (Kd) | Dynamic Range | Key Features |
|---|---|---|---|---|
| iNap1 | NADPH | 2.0 µM | 900% ratiometric change | High selectivity, pH-resistant, rapid response (<1s) |
| iNap2 | NADPH | 6.4 µM | - | Engineered for a different affinity range |
| iNap4 | NADPH | 120 µM | - | Lower affinity for higher concentration ranges |
| Apollo-NADP+ | NADP+/NADPH ratio | - | - | Based on fluorescence anisotropy, can be targeted to organelles |
Isotope tracing coupled with metabolic flux analysis (MFA) is a powerful technique to delineate the metabolic pathways responsible for NADPH production and consumption. researchgate.net This method involves feeding cells with substrates labeled with stable isotopes, such as Carbon-13 (¹³C) or deuterium (B1214612) (²H), and then tracking the incorporation of these isotopes into NADPH and other metabolites using mass spectrometry. researchgate.netnih.gov
By using specifically labeled glucose molecules, researchers can quantify the contribution of different pathways to the NADPH pool. For example, [1,2-¹³C₂]glucose is commonly used to estimate the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of cytosolic NADPH. nih.govnih.govnih.gov As glucose is metabolized, the labeled carbons are incorporated into various intermediates, and their distribution can reveal the relative activity of glycolysis versus the PPP. nih.govnih.gov
Deuterium-labeled substrates offer a more direct way to track the hydride transfer that is central to NADPH's function. researchgate.netnih.govtbdrugaccelerator.org For instance, [3-²H]glucose can specifically trace the production of NADPH by the oxidative PPP, as the deuterium at the C-3 position is transferred to NADP⁺ to form NADP²H. nih.gov Similarly, other labeled substrates can be used to probe the activity of other NADPH-producing enzymes like malic enzyme and isocitrate dehydrogenase. nih.gov This approach has been instrumental in discovering that folate metabolism is a significant contributor to NADPH production, a role that was previously underappreciated. researchgate.net
Quantifying the rates of NADP⁺ reduction and NADPH oxidation, known as NADP flux, provides a dynamic measure of metabolic activity. This goes beyond static concentration measurements to reveal how rapidly the NADP pool is being turned over. Isotope tracing is a cornerstone of quantitative flux analysis. researchgate.net By measuring the rate of incorporation of isotopes from labeled substrates into the NADPH pool, researchers can calculate the production flux. researchgate.net
Combining isotope tracing data with mathematical modeling allows for a comprehensive analysis of the entire network of NADPH-producing and -consuming reactions. researchgate.net This approach can provide absolute flux values, offering a detailed quantitative picture of cellular redox metabolism. researchgate.net
Kinetic assays utilizing genetically encoded biosensors also contribute to the quantitative analysis of NADP flux. By inhibiting NADPH production and inducing the activity of a specific NADPH-consuming enzyme, such as glutathione (B108866) reductase, the rate of decrease in the biosensor signal can be used to determine the consumption rate of NADPH by that particular pathway. This has been successfully applied to measure NADPH consumption in both the cytosol and mitochondria.
Challenges and Future Directions in NADP Research
Despite the significant methodological advancements, several key challenges and exciting future research directions remain in the field of NADP metabolism.
A major challenge in NADP research is understanding the interplay between the distinct pools of NADP(H) in different cellular compartments, primarily the cytosol and mitochondria. nih.govnih.govnih.govquora.com These compartments house different sets of NADPH-producing and -consuming enzymes, and the inner mitochondrial membrane is generally impermeable to NADP(H). nih.gov
Recent studies using novel isotope tracing techniques have provided compelling evidence that cytosolic and mitochondrial NADPH fluxes are independently regulated. nih.govnih.govresearchgate.netresearchgate.net This suggests that there is no significant shuttling of NADPH itself between these compartments. nih.govnih.govresearchgate.netresearchgate.net Instead, the communication between these pools is likely indirect, possibly through the transport of metabolites that can be used for NADPH production in either compartment. nih.gov For example, the isocitrate-α-ketoglutarate shuttle is thought to play a role in transferring reducing equivalents for NADPH production between the mitochondria and cytosol. nih.gov
Future research will need to further elucidate the mechanisms that maintain the distinct redox states of the cytosolic and mitochondrial NADP pools and how these compartments communicate their redox status to each other. The development and application of organelle-specific biosensors and advanced isotope tracing methods will be crucial in this endeavor. nih.govquora.comyoutube.com
Another critical area of future research is the collaborative regulation and crosstalk between the NAD(H) and NADP(H) redox couples. nih.govnih.gov While both are pyridine (B92270) nucleotides, they have distinct primary metabolic roles. The NAD⁺/NADH pool is predominantly involved in catabolic reactions, such as glycolysis and the tricarboxylic acid cycle, to generate ATP. nih.govnih.gov In contrast, the NADP⁺/NADPH pool is primarily utilized in anabolic pathways, such as fatty acid and nucleotide biosynthesis, and in antioxidant defense. nih.govnih.gov
The cell maintains these two pools at very different redox states. The NAD⁺/NADH ratio is typically kept high, favoring oxidative reactions, while the NADP⁺/NADPH ratio is kept low, favoring reductive reactions. nih.gov The conversion between these two pools is tightly regulated by NAD⁺ kinases, which phosphorylate NAD⁺ to produce NADP⁺, and by NADP(H) phosphatases, which dephosphorylate NADP(H) to NAD(H). nih.govsemanticscholar.org
Understanding how the cell coordinates the regulation of these two crucial coenzyme pools is a key challenge. Future studies will need to investigate the signaling pathways that control the expression and activity of the enzymes that interconvert NAD(H) and NADP(H). Elucidating this collaborative regulation will provide a more complete picture of how cells maintain redox homeostasis and adapt their metabolism to changing physiological conditions. nih.govnih.gov
Integration with Multi-Omics Data
The study of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADP) and its reduced form, NADPH, is increasingly benefiting from the integration of multi-omics data, which combines information from genomics, transcriptomics, proteomics, and metabolomics. This holistic approach provides a more comprehensive understanding of the intricate regulatory networks governing NADP(H) metabolism and its role in cellular function. By analyzing these different molecular layers simultaneously, researchers can move beyond the study of individual components to a systems-level view of how cells maintain redox homeostasis and support anabolic processes. nih.govnih.govoncotarget.combmbreports.orgspringernature.comfrontiersin.org
Integrated transcriptomic and metabolomic analyses have proven particularly powerful in elucidating the dynamics of NADP(H)-related pathways. nih.govnih.gov Transcriptomics reveals changes in the expression of genes encoding enzymes involved in NADP(H) synthesis and consumption, while metabolomics directly quantifies the levels of NADP+, NADPH, and related metabolites. nih.govmetwarebio.commdpi.com By correlating these datasets, it is possible to identify key regulatory genes and understand how their expression influences metabolic fluxes through pathways like the pentose phosphate pathway (PPP), the Krebs cycle, and fatty acid synthesis. For instance, studies have shown that under specific conditions, an upregulation of genes in the PPP corresponds with an increased NADPH/NADP+ ratio, highlighting the direct link between gene expression and metabolic output. nih.gov
This integrated approach is also crucial for understanding how signaling pathways and metabolic networks are interconnected. For example, by combining phosphoproteomics with metabolomics, researchers can uncover how the phosphorylation status of key enzymes, in response to signaling cascades, modulates NADP(H) levels. Such studies have revealed that certain signaling pathways can reprogram NADP+ metabolism to support cell proliferation and survival, providing a selective advantage in specific contexts like cancer. oncotarget.com
Furthermore, the application of "NADomics," a targeted metabolomics approach focused on NAD+ and its related metabolites, provides high-throughput quantification of the entire NADome. nih.gov When integrated with other omics data, NADomics can offer a detailed snapshot of the cellular redox state and the activity of NAD(P)-dependent enzymes, facilitating the identification of novel biomarkers and therapeutic targets. nih.gov The combination of these advanced analytical strategies is essential for deciphering the complex and dynamic regulation of NADP metabolism in health and disease. metwarebio.comnih.gov
Metabolic Engineering for NADPH Regeneration
Metabolic engineering strategies aimed at enhancing the regeneration of NADPH are of significant interest for improving the efficiency of various biotechnological processes. NADPH is an essential cofactor that provides the reducing power for the synthesis of a wide range of valuable chemicals, including biofuels, pharmaceuticals, and other bio-based products. nih.gov The availability of NADPH is often a limiting factor in these biosynthetic pathways, and therefore, engineering microbial hosts to increase the intracellular supply of NADPH is a key objective.
Several distinct approaches have been developed to achieve this goal. One common strategy is the overexpression of native enzymes within the central carbon metabolism that are responsible for NADPH production. Key targets for overexpression include enzymes of the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH), as this pathway is a major source of cytoplasmic NADPH. frontiersin.org Additionally, NADP-dependent isocitrate dehydrogenase and malic enzyme are also frequently targeted for upregulation to boost NADPH availability. frontiersin.orgwikipedia.org
Another powerful technique involves protein engineering to alter the cofactor specificity of dehydrogenases. Many dehydrogenases in the central metabolism are NAD+-dependent. By modifying the amino acid sequence of these enzymes, it is possible to switch their cofactor preference from NAD+ to NADP+. This effectively creates novel NADPH generation pathways, redirecting metabolic flux towards NADPH production. For example, NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been successfully engineered to become NADP+-dependent, thereby linking glycolysis directly to NADPH synthesis.
Furthermore, the introduction of heterologous enzymes with desired properties is a widely used strategy. This can involve expressing NADP+-dependent enzymes from other organisms that are not naturally present in the host. The introduction of a soluble pyridine nucleotide transhydrogenase, for instance, can facilitate the conversion of NADH to NADPH, thereby linking the larger NADH pool to NADPH regeneration. The following table summarizes some of the key metabolic engineering strategies for NADPH regeneration.
| Strategy | Description | Key Enzyme Targets |
| Overexpression of Native Pathways | Increasing the expression levels of endogenous enzymes that naturally produce NADPH. | Glucose-6-phosphate dehydrogenase (G6PDH), 6-phosphogluconate dehydrogenase (6PGDH), NADP-dependent isocitrate dehydrogenase, Malic enzyme |
| Protein Engineering of Cofactor Specificity | Modifying NAD+-dependent enzymes to utilize NADP+ instead, creating new routes for NADPH synthesis. | NAD+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH), NAD+-dependent malic enzyme |
| Heterologous Enzyme Expression | Introducing foreign enzymes to establish novel NADPH-generating pathways or to enhance existing ones. | Pyridine nucleotide transhydrogenase, NADP+-dependent formate (B1220265) dehydrogenase |
| Pathway Deletion/Downregulation | Deleting or reducing the expression of pathways that compete for substrates or consume NADPH. | Enzymes involved in competing biosynthetic pathways |
These metabolic engineering approaches, often used in combination, have demonstrated significant success in increasing the yields of various NADPH-dependent products in microbial cell factories.
Evolutionary Aspects of NADP Metabolism
The evolution of NADP metabolism is intrinsically linked to the diversification of metabolic pathways and the need for distinct pools of reducing equivalents for catabolic and anabolic processes. The emergence of NADP+ and its associated enzymes allowed for the separation of redox cofactors, with the high NAD+/NADH ratio being primarily utilized for oxidative reactions in catabolism and the high NADPH/NADP+ ratio providing the reducing power for biosynthetic reactions. nih.gov
A key element in the evolution of NADP-dependent enzymes is the Rossmann fold, a structural motif found in a vast number of nucleotide-binding proteins, including those that bind NAD(P). ebi.ac.uknih.gov This ancient and versatile fold, consisting of a β-α-β-α-β unit, forms the core of the NAD(P)-binding domain in many dehydrogenases and reductases. ebi.ac.uk The evolution of this domain has allowed for a wide range of substrate specificities while conserving the cofactor-binding site. Phylogenetic analyses suggest that many NADP-dependent enzymes arose from gene duplication and subsequent divergence of ancestral NAD-dependent enzymes. nih.govebi.ac.uk Small changes in the amino acid sequence within the Rossmann fold can lead to a switch in cofactor specificity from NAD+ to NADP+. biorxiv.org
Studies involving adaptive evolution have provided experimental evidence for the emergence of novel NADP+-reducing enzymes. In these experiments, microorganisms with deletions in their primary NADPH-producing pathways were cultured under selective pressure, leading to the evolution of mutations in existing NAD+-dependent enzymes that conferred NADP+ specificity. biorxiv.org For example, mutations in the NAD-dependent malic enzyme have been shown to switch its cofactor preference to NADP+, thereby creating a new route for NADPH regeneration. biorxiv.org
The phylogenetic distribution of NADP-biosynthetic enzymes also offers insights into their evolutionary history. For instance, the transition to the exclusive use of nicotinamide phosphoribosyltransferase (NamPT) for NAD biosynthesis in vertebrates, coupled with the emergence of nicotinamide N-methyltransferase (NNMT), played a critical role in the diversification of NAD-dependent signaling pathways. pnas.org These evolutionary adaptations in the broader NAD metabolic network likely influenced the availability of NAD+ as a precursor for NADP+ synthesis, thereby shaping the evolution of NADP-dependent processes. The study of the evolutionary origins and diversification of NADP-dependent enzymes continues to provide a deeper understanding of the fundamental principles of metabolic organization.
Exploration of NADP Metabolism as Research Targets for Biotechnological and Bioengineering Applications
The central role of NADP(H) in cellular metabolism makes it an attractive target for a wide array of biotechnological and bioengineering applications. The ability to manipulate and control the intracellular availability of NADPH is a cornerstone of metabolic engineering, with the goal of enhancing the production of a diverse range of commercially valuable compounds. nih.govfrontiersin.org
In industrial biotechnology, many biocatalytic processes for the synthesis of chemicals and pharmaceuticals rely on oxidoreductases, a large number of which are NADPH-dependent. nih.gov The production of chiral alcohols, amino acids, and specialty chemicals often involves stereospecific reduction steps that require a continuous supply of NADPH. Therefore, engineering microorganisms to efficiently regenerate NADPH is crucial for the economic viability of these processes. For example, whole-cell biocatalysts are often engineered to overexpress NADPH-generating enzymes, ensuring that the reductive power for the desired biotransformation is not a limiting factor. nih.gov
The production of biofuels is another area where NADP metabolism is a key target. The synthesis of fatty acids, which are precursors to biodiesel and other advanced biofuels, is a highly reductive process that consumes large amounts of NADPH. frontiersin.org Metabolic engineering efforts in oleaginous yeasts and microalgae are focused on redirecting carbon flux towards fatty acid synthesis and increasing the supply of NADPH to drive this pathway.
Furthermore, NADP metabolism is being explored for applications in bioremediation. Certain detoxification pathways, such as those involving cytochrome P450 monooxygenases, are NADPH-dependent. nih.gov These enzymes are involved in the breakdown of a wide range of environmental pollutants. By engineering microorganisms with enhanced NADPH regeneration capabilities and expressing the appropriate cytochrome P450 systems, it is possible to develop more effective bioremediation strategies for contaminated sites.
The development of cell-free enzymatic systems is also a promising application. In these systems, a cascade of purified enzymes is used to carry out a specific synthesis pathway. The regeneration of NADPH is a critical component of these cell-free systems and can be achieved by incorporating a robust NADPH-regeneration module, such as formate dehydrogenase, which uses formate to reduce NADP+ to NADPH. researchgate.net The following table provides examples of biotechnological applications that target NADP metabolism.
| Application Area | Objective | Example Products/Processes |
| Industrial Biotechnology | Enhance the production of fine and specialty chemicals. | Chiral alcohols, amino acids, vitamins, biopolymers |
| Biofuels | Increase the yield of fatty acid-based biofuels. | Biodiesel, renewable jet fuel |
| Pharmaceuticals | Improve the synthesis of drug precursors and active pharmaceutical ingredients. | Steroids, antibiotics |
| Bioremediation | Enhance the degradation of environmental pollutants. | Biotransformation of pesticides, herbicides, and industrial solvents |
| Cell-Free Systems | Provide a continuous supply of reducing power for in vitro synthesis. | On-demand synthesis of complex molecules |
The continued exploration of NADP metabolism as a research target, coupled with advances in synthetic biology and metabolic engineering, holds immense potential for the development of sustainable and efficient bio-based processes.
Q & A
Basic Research Questions
Q. What are the standard methodological approaches for quantifying NADP in cellular or biochemical assays?
- Answer : NADP quantification typically employs enzymatic assays, spectrophotometric methods, or HPLC. For example, enzymatic assays using glucose-6-phosphate dehydrogenase (G6PDH) are common, where NADP reduction to NADPH is measured at 340 nm . Spectrophotometric assays must account for pH-dependent cofactor specificity: NADH is measured at pH 6.0–6.7, while NADPH requires pH 8.5–8.7 . HPLC with UV detection (λmax 260 nm) is preferred for high-purity validation, with sample preparation involving aqueous dissolution (50 mg/mL in water) .
Q. How can researchers ensure NADP stability during experimental workflows?
- Answer : NADP is hygroscopic and degrades in aqueous solutions. Store crystalline NADP at -20°C in desiccated conditions . For short-term use (<24 hours), prepare solutions in PBS (pH 7.2) at ≤10 mg/mL; avoid freeze-thaw cycles. Degradation is monitored via absorbance ratios (A260/A340 > 2.0 indicates contamination) .
Q. What is NADP’s role in redox biochemistry, and how can its function be assayed in vitro?
- Answer : NADP serves as a coenzyme in anabolic reactions (e.g., lipid synthesis) and antioxidant pathways (e.g., glutathione reductase). To assay activity, couple NADPH production to a reporter system. For example, in cytochrome P450 assays, NADPH consumption is tracked via fluorescence or LC-MS . Control experiments should include NADPH-free blanks to subtract background signals .
Advanced Research Questions
Q. How can extraction protocols for cellular NADP(H) be optimized to minimize artifactual oxidation or degradation?
- Answer : Use rapid quenching (e.g., 40:40:20 acetonitrile:methanol:water at -80°C) to halt enzymatic activity. Avoid alkaline buffers (pH > 9), which promote NADPH oxidation. Validate protocols with spiked recovery experiments; cold detergent-containing buffers (0.05% Triton X-100) improve membrane-bound NADP extraction . Parallel metabolomics workflows (e.g., using S9 liver fractions) can cross-validate results .
Q. How should researchers resolve contradictions in NADPH/NADP ratios derived from fluorometric vs. enzymatic assays?
- Answer : Fluorometric assays may overestimate NADPH due to autofluorescence of cellular components. Cross-validate with enzymatic cycling assays (e.g., G6PDH-coupled NADPH generation) and normalize to protein content . Adjust for pH interference: acidic conditions favor NADH detection, while alkaline conditions bias toward NADPH .
Q. What strategies integrate NADP(H) measurements with multi-omics datasets (e.g., metabolomics or transcriptomics)?
- Answer : Pair NADP(H) quantification with isotopically labeled tracers (e.g., ¹³C-glucose) to track flux in pentose phosphate pathways. Use computational tools like MetaboAnalyst to correlate NADP(H) levels with transcriptomic markers (e.g., G6PDH expression). For environmental studies, integrate NADP network data (e.g., precipitation chemistry from NADP/NTN) with soil/water metabolomic profiles .
Q. What experimental controls are critical when studying NADP-dependent enzymes with overlapping substrate specificities?
- Answer : Include specificity controls such as:
- Knockout/knockdown models (e.g., CRISPR-Cas9 for G6PDH).
- Chemical inhibitors (e.g., 6-AN for 6-phosphogluconate dehydrogenase).
- Isotope dilution assays to distinguish NADPH produced via different pathways .
Methodological Best Practices
- Storage : Use anhydrous NADP with ≤0.04% sodium/potassium contaminants for enzyme assays .
- Citations : Follow NADP Accreditation guidelines for referencing, using APA or Harvard styles for scholarly reproducibility .
- Environmental Monitoring : For atmospheric studies, adhere to NADP/NTN protocols for weekly precipitation sampling (pH, ions, ammonium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
